molecular formula C13H11NO2 B071911 Methyl 2-phenylnicotinate CAS No. 188797-88-8

Methyl 2-phenylnicotinate

Cat. No.: B071911
CAS No.: 188797-88-8
M. Wt: 213.23 g/mol
InChI Key: KWUIFNXSOUKTKE-UHFFFAOYSA-N
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Description

Methyl 2-phenylnicotinate is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. This compound features a nicotinate core, a privileged scaffold in drug discovery, strategically functionalized with a phenyl substituent at the 2-position and a methyl ester group. This specific architecture makes it a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly in the development of potential pharmacologically active molecules. Its primary research value lies in its role as a precursor for the construction of diverse compound libraries targeting various enzymes and receptors. The ester group serves as a versatile handle for further synthetic manipulation, including hydrolysis to the corresponding carboxylic acid or transesterification, while the phenyl-substituted pyridine ring can engage in key interactions within biological targets. Researchers utilize this compound in the exploration of novel ligands for central nervous system targets, as well as in the development of organic electronic materials and metal-organic frameworks (MOFs) due to its potential for coordination and pi-pi stacking. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUIFNXSOUKTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444370
Record name Methyl 2-phenylnicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188797-88-8
Record name 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188797-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-phenylnicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Structural Analysis of Methyl 2-phenylnicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive structural analysis of Methyl 2-phenylnicotinate (CAS No: 188797-88-8), a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide synthesizes information from closely related analogs, proposes a viable synthetic route, and presents predicted spectroscopic profiles based on established chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the molecule's structural characteristics, guiding future experimental work, and facilitating its application in the synthesis of novel compounds.

Introduction

This compound, with the molecular formula C₁₃H₁₁NO₂, is an aromatic ester belonging to the pyridine family of compounds.[1] As a derivative of nicotinic acid, it is a versatile precursor for the synthesis of more complex molecules, including substituted pyridines and other heterocyclic systems.[1] The presence of both a phenyl group and a methyl nicotinate moiety suggests potential applications in areas where these functional groups are known to be active, such as in the development of antifungal agents and other biologically active compounds.[1] A detailed understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships and for the rational design of new molecules.

This guide presents a proposed synthesis, a predictive analysis of its spectroscopic properties, and a discussion of its structural features based on computational studies of analogous compounds.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for the formation of C-C bonds is well-suited for coupling a phenyl group to the pyridine ring. The proposed reaction scheme starts with a commercially available halogenated nicotinate, such as Methyl 2-chloronicotinate, and couples it with phenylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Methyl 2-chloronicotinate Methyl 2-chloronicotinate Catalyst Pd(PPh₃)₄ Methyl 2-chloronicotinate->Catalyst Phenylboronic acid Phenylboronic acid Phenylboronic acid->Catalyst This compound This compound Catalyst->this compound Base Na₂CO₃ Solvent Toluene/Ethanol/H₂O

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)

  • Reaction Setup: To a flame-dried round-bottom flask, add Methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Analysis

While experimental crystallographic data for this compound is not publicly available, its structural parameters can be inferred from computational studies on closely related molecules, such as 2-phenylpyridine and its derivatives.[2][3]

Predicted Molecular Geometry

The molecule is expected to be largely planar, with some degree of torsion between the phenyl and pyridine rings. The dihedral angle between the two rings is a key structural parameter that influences the molecule's conjugation and overall shape. In related phenyl-pyridine structures, this angle can vary depending on the substitution pattern and crystal packing forces.[3]

Predicted Bond Lengths and Angles

Based on DFT calculations of similar structures, the bond lengths and angles are expected to be within the typical ranges for sp²-hybridized carbon and nitrogen atoms.

Bond/AnglePredicted Value RangeJustification
Bond Lengths (Å)
C-C (Pyridine ring)1.38 - 1.40Typical aromatic C-C bond lengths.
C-N (Pyridine ring)1.33 - 1.35Characteristic C-N bond lengths in pyridine.
C-C (Phenyl ring)1.39 - 1.41Standard aromatic C-C bond lengths.
C-C (Inter-ring)1.48 - 1.50Single bond connecting the two aromatic rings.
C=O (Ester)1.20 - 1.22Typical carbonyl double bond length.
C-O (Ester)1.33 - 1.36Single bond between the carbonyl carbon and the ester oxygen.
O-CH₃ (Ester)1.43 - 1.45Single bond between the ester oxygen and the methyl carbon.
Bond Angles (°)
C-N-C (Pyridine ring)~117 - 119Typical angle for nitrogen in a six-membered aromatic ring.
C-C-C (Pyridine & Phenyl)~118 - 122Standard angles for sp²-hybridized carbons in aromatic rings.
C-C-C (Inter-ring)~120Reflects the sp²-hybridization of the connected carbon atoms.
O=C-O (Ester)~123 - 126Characteristic angle for an sp²-hybridized carbonyl carbon in an ester.
C-O-CH₃ (Ester)~115 - 118Typical angle for the sp³-hybridized oxygen in an ester.
Dihedral Angle (°)
Phenyl-Pyridine20 - 40The free rotation is hindered by steric interactions, leading to a non-coplanar arrangement. The exact angle depends on the solid-state packing or solvent environment.

Table 1: Predicted Structural Parameters for this compound based on computational data of analogous compounds.

Spectroscopic Profile (Predicted)

The following sections outline the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Doublet of doublets1HH6 (Pyridine ring)
~7.8 - 8.0Doublet of doublets1HH4 (Pyridine ring)
~7.3 - 7.6Multiplet6HH5 (Pyridine ring) and Phenyl protons
~3.8 - 4.0Singlet3H-OCH₃ (Ester methyl)

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 168C=O (Ester carbonyl)
~155 - 158C2 (Pyridine ring, attached to phenyl)
~148 - 152C6 (Pyridine ring)
~135 - 140C4 (Pyridine ring) and C-ipso (Phenyl)
~128 - 132C-ortho, C-meta, C-para (Phenyl)
~122 - 125C3 & C5 (Pyridine ring)
~52 - 54-OCH₃ (Ester methyl)

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
~1720 - 1740StrongC=O stretch (Ester)
~1600 - 1450MediumC=C and C=N stretches (Aromatic rings)
~1300 - 1100StrongC-O stretch (Ester)

Table 4: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.

m/zAssignment
~213.08[M]⁺, Molecular ion peak (for C₁₃H₁₁NO₂)
~182[M - OCH₃]⁺, Loss of the methoxy group
~154[M - COOCH₃]⁺, Loss of the carbomethoxy group
~77[C₆H₅]⁺, Phenyl fragment

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound.

Experimental Workflow for Structural Elucidation

The comprehensive structural analysis of a newly synthesized compound like this compound follows a logical workflow to confirm its identity and purity.

G A Synthesis and Purification B Mass Spectrometry (MS) Confirm Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate C-H Framework A->D B->D C->D F Structural Confirmation D->F E Single Crystal X-ray Diffraction (if suitable crystals form) Determine 3D Structure E->F

Figure 2: General workflow for the structural elucidation of this compound.

Biological Context and Potential Applications

Nicotinic acid and its derivatives are known to exhibit a range of biological activities. While the specific biological profile of this compound is not extensively studied, its structural motifs suggest potential areas of interest. The pyridine ring is a common scaffold in many pharmaceuticals, and phenyl-substituted heterocycles are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The weak antifungal activity reported for this compound warrants further investigation.[1] Derivatives of nicotinic acid are also known to interact with nicotinic acetylcholine receptors and other biological targets. Future research could focus on screening this compound and its analogs against a panel of enzymes and receptors to uncover novel therapeutic applications.

Conclusion

This technical guide has provided a detailed, albeit predictive, structural analysis of this compound. A plausible synthetic route via Suzuki-Miyaura coupling has been proposed, along with a comprehensive set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds. The key structural features, including bond lengths, bond angles, and the inter-ring dihedral angle, have been discussed in the context of computational studies of similar molecules. While direct experimental data remains to be reported, this guide offers a solid foundation for researchers working with this compound, enabling them to anticipate its properties and design experiments for its synthesis and characterization. Further experimental work, particularly single-crystal X-ray diffraction, is encouraged to validate and refine the structural model presented herein.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-phenylnicotinate, a valuable pyridine derivative for pharmaceutical research and development. The primary synthetic pathway detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document includes a detailed experimental protocol, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide, in this case, a substituted pyridine, with an arylboronic acid. The key transformation involves the coupling of Methyl 2-chloronicotinate with phenylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme

The overall reaction is as follows:

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methyl 2-chloronicotinate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) to the flask.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialMethyl 2-chloronicotinateN/A
Coupling PartnerPhenylboronic acidN/A
CatalystPalladium-basedN/A
BaseCarbonate saltN/A
SolventToluene/Water or Dioxane/WaterN/A
Temperature80-100 °CN/A
Reaction Time4-12 hoursN/A
Yield 57%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance Red oil
CAS Number 188797-88-8[1]

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentReference
8.79dd4.8, 1.61HPyridine H-6
8.11dd7.6, 1.61HPyridine H-4
7.54m-2HPhenyl H
7.44m-3HPhenyl H
7.34q4.81HPyridine H-5
3.70s-3H-OCH₃
Spectra recorded in CDCl₃ at 400 MHz.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~158Pyridine C-2
~152Pyridine C-6
~138Phenyl C-1 (ipso)
~137Pyridine C-4
~129Phenyl C-3, C-5
~128.5Phenyl C-2, C-6
~128Phenyl C-4
~123Pyridine C-5
~122Pyridine C-3
~52-OCH₃
Predicted values are based on computational models and data from analogous structures.

Table 5: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

TechniquePredicted Peaks/FragmentsInterpretation
IR (cm⁻¹) ~3060, ~3030Aromatic C-H stretch
~2950Aliphatic C-H stretch (-OCH₃)
~1725C=O stretch (ester)
~1580, ~1470C=C stretch (aromatic rings)
~1280, ~1120C-O stretch (ester)
MS (m/z) 213[M]⁺ (Molecular ion)
182[M - OCH₃]⁺
154[M - COOCH₃]⁺
77[C₆H₅]⁺
Predicted values are based on typical fragmentation patterns and characteristic absorption frequencies.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - Methyl 2-chloronicotinate - Phenylboronic acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C and Stir (4-12 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate/Water) cool->extract wash Wash with Brine extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Flash Column Chromatography concentrate->purify product product purify->product Isolated Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (this compound) reductive_elimination->product aryl_halide Ar-X (Methyl 2-chloronicotinate) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Phenylboronic acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenylnicotinate, a pyridine derivative with the chemical formula C₁₃H₁₁NO₂, is a compound of interest in medicinal chemistry and drug development. Its structural motif, featuring a phenyl group attached to the pyridine ring, is found in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a plausible synthetic route. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted values and information from structurally related analogs to provide a broader understanding of its chemical nature.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for this compound are summarized below.

General Properties
PropertyValueSource
Chemical Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
IUPAC Name methyl 2-phenylpyridine-3-carboxylate[1]
CAS Number 188797-88-8[1]
Physical State Colorless liquid (predicted)[2]
Odor Slightly sweet (predicted)[2]
Quantitative Physicochemical Data
PropertyValue (this compound)Notes
Melting Point Data not availableThe related compound, 2-phenylnicotinic acid, is a solid.[3]
Boiling Point Data not availableThe analogous compound, Methyl 2-methylnicotinate, has a boiling point of 102-104 °C at 10 mmHg.[4]
Solubility Data not availablePredicted to be soluble in most organic solvents and insoluble in water.[2]
logP (octanol/water) 2.5352 (calculated)[1]
pKa Data not availableThe pKa of related pyridine derivatives can be determined experimentally.[5][6]
Topological Polar Surface Area (TPSA) 39.19 Ų (calculated)[1]

Potential Biological and Pharmacological Activity

While direct biological studies on this compound are limited, the broader class of nicotinic acid and its derivatives, particularly those with aryl substitutions, has been the subject of significant research. These studies suggest a range of potential pharmacological activities.

  • Analgesic and Anti-inflammatory Properties: Derivatives of 2-substituted phenylnicotinic acid have shown notable analgesic and anti-inflammatory activities.

  • Antihistamine and Antiviral Potential: this compound derivatives are being explored as intermediates for second-generation antihistamines with low central nervous system penetration. Additionally, the 2-phenylnicotinate framework is being investigated for the development of multitarget antiviral compounds.

  • Enzyme Inhibition: Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders, is a potential target for inhibitors derived from nicotinamide-like structures.

It is important to note that these are potential areas of investigation, and the specific biological activity of this compound would require dedicated experimental evaluation.

Synthesis and Experimental Workflows

The synthesis of this compound can be achieved through various organic chemistry methodologies. A highly plausible and widely used method for the formation of the biaryl bond in this compound is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the reaction of a methyl 2-halonicotinate (e.g., methyl 2-chloronicotinate) with phenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Methyl 2-chloronicotinate F This compound A->F B Phenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G A Sample Preparation: Pack a small amount of the solid into a capillary tube. B Place the capillary tube in a melting point apparatus. A->B C Heat the sample slowly (1-2 °C/min). B->C D Observe and record the temperature range from the first liquid formation to complete melting. C->D G A Place a small amount of the liquid into a small test tube. B Invert a sealed capillary tube into the liquid. A->B C Heat the apparatus slowly and uniformly. B->C D Record the temperature when a rapid and continuous stream of bubbles emerges. C->D G A Add a small, known amount of the compound to a known volume of solvent. B Agitate the mixture at a constant temperature. A->B C Observe for complete dissolution. B->C D If dissolved, add more solute. If not, add more solvent. C->D Iterate E Determine the concentration at saturation. D->E G A Prepare a solution of the compound of known concentration. B Titrate the solution with a standardized acid or base. A->B C Monitor the pH of the solution throughout the titration. B->C D Plot the pH versus the volume of titrant added. C->D E Determine the pH at the half-equivalence point, which is the pKa. D->E

References

An In-depth Technical Guide to Methyl 2-phenylnicotinate (CAS: 188797-88-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenylnicotinate, a pyridine derivative with the CAS number 188797-88-8, is a versatile building block in organic synthesis and a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities, with a focus on its anti-inflammatory, analgesic, and antifungal potential. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a discussion of its potential mechanism of action involving the prostaglandin signaling pathway. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is an organic compound belonging to the pyridine family. It is a derivative of nicotinic acid where the carboxylic acid is esterified with methanol, and a phenyl group is substituted at the 2-position of the pyridine ring.[1]

PropertyValueSource
CAS Number 188797-88-8[2]
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [2]
IUPAC Name methyl 2-phenylpyridine-3-carboxylate[2]
Synonyms This compound, 2-Phenylnicotinic acid methyl ester[3][4]
Appearance Colorless liquid (reported)[1]
Odor Slightly sweet (reported)[1]
Purity Typically >95% (commercially available)[2][5]
Storage Sealed in a dry environment at 2-8°C[2]

Synthesis of this compound

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a pyridine ring and a phenyl group. The most common and effective methods for this transformation are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Ullmann reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this would involve the reaction of a methyl 2-halonicotinate with phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow prep Preparation of Reactants and Catalyst reaction Reaction under Inert Atmosphere prep->reaction Heat workup Aqueous Work-up and Extraction reaction->workup Cool purification Column Chromatography workup->purification product This compound purification->product

Workflow for Suzuki-Miyaura Synthesis
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is also highly effective for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis via Negishi Coupling

  • Preparation of Organozinc Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, add a solution of zinc chloride (ZnCl₂) in anhydrous THF dropwise at 0°C.

    • Stir the mixture at room temperature for 1-2 hours to form the phenylzinc chloride reagent.

  • Coupling Reaction:

    • In a separate Schlenk flask, dissolve methyl 2-chloronicotinate and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in anhydrous THF.

    • Add the freshly prepared phenylzinc chloride solution to the flask via cannula.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki-Miyaura coupling.

G cluster_synthesis Negishi Coupling Workflow organozinc In situ Preparation of Phenylzinc Reagent coupling Pd-catalyzed Cross-Coupling organozinc->coupling workup Aqueous Work-up and Extraction coupling->workup Cool purification Column Chromatography workup->purification product This compound purification->product

Workflow for Negishi Coupling Synthesis

Biological Activity

Derivatives of nicotinic acid are known to possess a range of biological activities. This compound has been investigated for its potential as an anti-inflammatory, analgesic, and antifungal agent.[1]

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of nicotinic acid derivatives. These activities are often evaluated using standard in vivo models.

Illustrative In Vivo Anti-inflammatory and Analgesic Data for 2-Phenylnicotinic Acid Derivatives

AssayTest CompoundDose% InhibitionReference Compound% InhibitionSource
Carrageenan-induced Paw Edema 2-(2-Bromophenyl)nicotinic acid25 mg/kg68.3 ± 5.5Mefenamic acid75.1 ± 6.8[1]
Acetic Acid-induced Writhing 2-(2-Bromophenyl)nicotinic acid25 mg/kg73.7 ± 6.2Mefenamic acid72.4 ± 4.6[1]

Note: Data presented is for a structurally related compound and serves as an illustration of the potential activity of this class of molecules.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Procedure:

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of this compound.

    • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.

    • Induce inflammation by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animals: Swiss albino mice (20-25 g) are commonly used.

  • Procedure:

    • Group the animals as described for the paw edema assay.

    • Administer the test compound or a standard analgesic (e.g., aspirin or diclofenac sodium) 30-60 minutes before the induction of writhing.

    • Induce visceral pain by intraperitoneal injection of a 0.6% v/v solution of acetic acid.

    • Immediately after the injection, place each mouse in an individual observation cage.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.

    • Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the control group.

Antifungal Activity

Pyridine derivatives have been explored for their antifungal properties. The potential antifungal activity of this compound can be evaluated using in vitro assays against various fungal strains.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Media: Prepare RPMI-1640 medium buffered with MOPS.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Include a positive control (a known antifungal agent like fluconazole), a negative control (no drug), and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Mechanism of Action

The vasodilatory and some of the anti-inflammatory effects of nicotinic acid and its derivatives are believed to be mediated by the release of prostaglandin D2 (PGD2).[6] PGD2 is a lipid mediator that plays a role in various physiological and pathological processes, including inflammation and vasodilation.

Proposed Signaling Pathway for Vasodilation

This compound, upon topical application or systemic administration, is thought to interact with receptors on certain cells (e.g., Langerhans cells in the skin), leading to the activation of cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then isomerized to PGD2 by PGD2 synthase. PGD2 subsequently binds to its receptors (DP1 and DP2/CRTH2) on vascular smooth muscle cells, initiating a signaling cascade that results in vasodilation.

G cluster_pathway Prostaglandin D2 Signaling in Vasodilation cluster_vsmc Within Vascular Smooth Muscle Cell M2PN This compound Cell Cell (e.g., Langerhans Cell) M2PN->Cell Stimulation AA Arachidonic Acid Cell->AA Release PGH2 Prostaglandin H2 AA->PGH2 via COX COX COX-1 / COX-2 PGD2 Prostaglandin D2 PGH2->PGD2 via PGDS PGDS PGD2 Synthase DP1R DP1 Receptor PGD2->DP1R Binds to AC Adenylyl Cyclase DP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation / Vasodilation PKA->Relaxation VSMC Vascular Smooth Muscle Cell

PGD2-mediated vasodilation pathway

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and pharmacology. The synthetic routes, particularly those employing palladium-catalyzed cross-coupling reactions, offer efficient and versatile methods for its preparation. The preliminary evidence for its anti-inflammatory, analgesic, and antifungal activities warrants further investigation. A deeper understanding of its mechanism of action, particularly its interaction with the prostaglandin signaling pathway, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

The Discovery and Evolution of Nicotinic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a long and multifaceted history, from its initial synthesis in the 19th century to its recognition as an essential vitamin and later as a potent lipid-lowering agent. The therapeutic application of nicotinic acid, however, has been hampered by its characteristic side effect of cutaneous flushing. This has led to the exploration and development of various nicotinic acid esters, designed to mitigate this adverse effect while retaining the beneficial pharmacological properties of the parent compound. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of nicotinic acid esters, detailing their synthesis, mechanisms of action, and clinical evaluation.

A Historical Overview of Nicotinic Acid

The journey of nicotinic acid began in 1867 when it was first synthesized by the oxidative degradation of nicotine with potassium chromate and sulfuric acid, a process that also gave the compound its name.[1] Initially, its biological significance was unknown. It wasn't until the early 20th century that the crucial role of a dietary factor in preventing the disease pellagra, then rampant in the southern United States, was elucidated. Through the pioneering work of Dr. Joseph Goldberger, pellagra was identified as a nutritional deficiency.[2][3] In 1937, Conrad Elvehjem and his team at the University of Wisconsin-Madison isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[2][4][5] This discovery led to the fortification of grain products with nicotinic acid, effectively eradicating pellagra as a major public health issue.[2]

A new chapter in the history of nicotinic acid began in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels.[6][7] This serendipitous finding established nicotinic acid as the first orally active lipid-lowering drug.[8]

The Rationale for Nicotinic Acid Esters: The Flushing Problem

Despite its efficacy as a broad-spectrum lipid-modifying agent, the clinical use of nicotinic acid has been limited by a prominent and often poorly tolerated side effect: cutaneous vasodilation, commonly known as flushing.[9][10] This reaction, characterized by redness, warmth, and itching of the skin, is mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[2][10][11] This activation triggers the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[10][12][13]

To address this challenge, researchers began to explore chemical modifications of the nicotinic acid molecule, leading to the development of nicotinic acid esters. The primary hypothesis was that by creating prodrugs that slowly release nicotinic acid in the body, the rapid spike in plasma concentration that triggers the flushing response could be avoided, while still delivering a therapeutically effective dose.[7][14]

Key Nicotinic Acid Esters: A Developmental Timeline

Early Topical Esters

Simple alkyl esters of nicotinic acid, such as methyl, ethyl, and benzyl nicotinate, were among the first to be synthesized and investigated. These esters are primarily used in topical formulations for their rubefacient and vasodilatory properties, inducing localized erythema and increased blood flow.[15]

Inositol Nicotinate (Inositol Hexanicotinate)

Inositol nicotinate, the hexanicotinic acid ester of meso-inositol, was developed as a "no-flush" oral formulation of niacin.[16] The rationale behind this compound is its slow hydrolysis in the body, gradually releasing both nicotinic acid and inositol.[17] This slow release is intended to circumvent the rapid increase in nicotinic acid plasma levels that causes flushing.[16] Clinical studies have investigated its efficacy in treating hyperlipidemia and peripheral vascular diseases like Raynaud's phenomenon and intermittent claudication.[5]

Pentaerythritol Tetranicotinate (Niceritrol)

Pentaerythritol tetranicotinate is another ester prodrug designed for the sustained release of nicotinic acid. It consists of four nicotinic acid molecules esterified to a central pentaerythritol core.[1][17] In the gastrointestinal tract, it is enzymatically hydrolyzed, releasing nicotinic acid for absorption.[18] This gradual release profile is intended to reduce the incidence of flushing.[1]

Xanthinol Nicotinate

Xanthinol nicotinate is a salt of xanthinol and nicotinic acid.[4][6] It combines the vasodilatory properties of nicotinic acid with those of xanthinol, a theophylline derivative.[2][4] It is primarily used for the treatment of peripheral and cerebral vascular disorders.[1][2]

Synthesis of Nicotinic Acid Esters

The synthesis of nicotinic acid esters generally involves standard esterification reactions. Common methods include:

  • Reaction of Nicotinic Acid with an Alcohol: This can be achieved by direct esterification in the presence of an acid catalyst, such as sulfuric acid.

  • Reaction of Nicotinoyl Chloride with an Alcohol: Nicotinic acid can be converted to its more reactive acid chloride, nicotinoyl chloride, using reagents like thionyl chloride. The nicotinoyl chloride is then reacted with the desired alcohol to form the ester.[1]

  • Reaction with an Alkali Carbonate: In some cases, the alkali salt of nicotinic acid is first formed by reacting it with an alkali carbonate, which is then reacted with a suitable alkyl halide.

Experimental Protocols

Synthesis of Xanthinol Nicotinate

A one-pot synthesis method for (R)-(-)-xanthinol nicotinate has been described using (S)-(chloromethyl)oxirane as a chiral synthon. The process involves the reaction of (S)-(chloromethyl)oxirane with theophylline hydrate in the presence of pyridine and 2-propanol. This is followed by the addition of 2-(methylamino)ethanol and subsequent reaction with nicotinic acid to yield the final product.[4]

Clinical Evaluation of Inositol Nicotinate in Dyslipidemia

A typical clinical trial protocol to evaluate the efficacy and safety of inositol nicotinate would involve the following:

  • Study Population: Patients with diagnosed dyslipidemia (e.g., elevated LDL-C and/or triglycerides, low HDL-C).

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Intervention: Oral administration of inositol nicotinate at a specified daily dose (e.g., 2 grams/day) for a defined period (e.g., 12 weeks).

  • Primary Endpoints: Changes in lipid profile parameters (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Secondary Endpoints: Assessment of adverse events, particularly the incidence and severity of flushing, and monitoring of liver function tests.

  • Data Analysis: Statistical comparison of the changes in lipid parameters between the inositol nicotinate and placebo groups.[3][19]

Quantitative Data

Compound/FormulationDaily Dose% Change in Total Cholesterol% Change in LDL-C% Change in HDL-C% Change in TriglyceridesReference
Inositol Nicotinate 2 g↓ 7.97↓ 12.48↑ 9.84↓ 18.49[3]
Extended-Release Niacin 1.5 g↓ 11↓ 18↑ 12↓ 9[20]

Signaling Pathways

GPR109A Signaling Pathway

Nicotinic acid and its esters (after hydrolysis) exert their primary lipid-lowering effects through the activation of the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi).

GPR109A_Signaling NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds to Gi Gi (αβγ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) HSL Hormone-Sensitive Lipase (active) PKA_active->HSL HSL_inactive Hormone-Sensitive Lipase (inactive) Lipolysis Lipolysis (Adipocyte) HSL->Lipolysis FFA Free Fatty Acids (Release into blood) Lipolysis->FFA

Caption: GPR109A signaling cascade leading to inhibition of lipolysis.

Prostaglandin-Mediated Flushing Pathway

The flushing side effect is also initiated by GPR109A activation but involves a distinct downstream pathway in skin cells.

Flushing_Pathway cluster_langerhans Langerhans Cell cluster_capillary Dermal Capillary NA Nicotinic Acid GPR109A GPR109A NA->GPR109A PLC Phospholipase C GPR109A->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases PLA2 Phospholipase A₂ Ca2->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases from membrane lipids COX COX-1 / COX-2 AA->COX PGD2 PGD₂ COX->PGD2 PGE2 PGE₂ COX->PGE2 DP1 DP₁ Receptor PGD2->DP1 Binds to EP24 EP₂/EP₄ Receptors PGE2->EP24 Binds to Vasodilation Vasodilation (Flushing) DP1->Vasodilation EP24->Vasodilation

Caption: Prostaglandin pathway mediating nicotinic acid-induced flushing.

Conclusion

The development of nicotinic acid esters represents a significant effort to optimize the therapeutic potential of a long-established drug. By creating prodrugs that provide a slower, more sustained release of nicotinic acid, the incidence and severity of the characteristic flushing side effect can be reduced, potentially improving patient compliance and the overall clinical utility of this important class of lipid-modifying agents. Further research into novel ester derivatives and formulations continues to be an active area of investigation, with the goal of maximizing the beneficial effects of nicotinic acid on the lipid profile while minimizing its adverse effects.

References

Methyl 2-phenylnicotinate: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylnicotinate, with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a phenyl group at the 2-position of the pyridine ring and a methyl ester at the 3-position, presents a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its synthesis, chemical properties, and reported biological activities.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number188797-88-8[1]
Molecular FormulaC₁₃H₁₁NO₂[1]
Molecular Weight213.23 g/mol [1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the publicly available scientific literature. General synthetic strategies for 2-aryl-nicotinic acid esters often involve cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, which couple a halogenated nicotinic acid ester with a phenylboronic acid, organozinc, or organotin reagent, respectively. Another potential route is the Hantzsch pyridine synthesis, although specific conditions for this target molecule are not readily found.

Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. The characterization of related compounds, such as ethyl 2-methyl-6-phenylpyridine-3-carboxylate, has been described and involves standard analytical techniques.[2] For instance, the structure of 2-methyl-5-nitro-6-phenylnicotinohydrazide, a derivative, has been elucidated using ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4]

Potential Biological Activities

While direct biological studies on this compound are limited, research on related 2-phenylnicotinic acid derivatives suggests potential therapeutic applications.

Antifungal Activity

Derivatives of nicotinamide have been investigated for their antifungal properties. For example, a study on 2-substituted nicotinamide derivatives identified compounds with potent activity against Candida albicans.[5][6][7] The structure-activity relationship (SAR) studies in these series highlight the importance of the substituent at the 2-position of the pyridine ring for antifungal efficacy. While not directly testing this compound, these findings suggest that the 2-phenylnicotinate scaffold could be a valuable starting point for the design of novel antifungal agents.

Anti-inflammatory Properties

Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[8][9][10][11] The mechanism of action is often linked to the modulation of inflammatory mediators. Although no specific anti-inflammatory data for this compound has been found, its structural similarity to other nicotinic acid derivatives suggests that it may exhibit similar activities.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following sections provide generalized protocols for the synthesis and biological evaluation of related nicotinic acid derivatives. These can serve as a starting point for the development of specific methods for the target compound.

General Synthesis Workflow for 2-Aryl Nicotinic Acid Esters (Illustrative)

The synthesis of 2-aryl nicotinic acid esters can be conceptually approached through a cross-coupling reaction. The following diagram illustrates a general workflow for a Suzuki coupling approach.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification SM1 Methyl 2-chloronicotinate Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) SM1->Reaction SM2 Phenylboronic acid SM2->Reaction Workup Extraction Chromatography Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound via Suzuki coupling.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on nicotinamide derivatives and can be used to assess the antifungal activity of this compound.[5]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are then made in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

The workflow for this experimental protocol can be visualized as follows:

G Start Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Start->Inoculate Dilute Prepare Serial Dilutions of This compound Dilute->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Determine MIC Incubate->Read

References

A Technical Guide to the Spectroscopic Profile of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for Methyl 2-phenylnicotinate (CAS No. 188797-88-8). The structural elucidation of this compound, which has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This document details the predicted spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such spectra, ensuring a foundational reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1.1. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the electronic environment of each proton within the molecule. The predicted chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho)7.50 - 7.60Multiplet2H
Phenyl-H (meta, para)7.35 - 7.45Multiplet3H
Pyridine-H48.15 - 8.25Doublet of Doublets1H
Pyridine-H57.20 - 7.30Doublet of Doublets1H
Pyridine-H68.65 - 8.75Doublet of Doublets1H
-OCH₃ (Ester Methyl)3.80 - 3.90Singlet3H

1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃52 - 53
Pyridine-C3125 - 127
Pyridine-C5128 - 130
Phenyl-C (para)128 - 130
Phenyl-C (ortho, meta)129 - 131
Pyridine-C4135 - 137
Phenyl-C (ipso)138 - 140
Pyridine-C6150 - 152
Pyridine-C2158 - 160
C=O (Ester Carbonyl)168 - 170

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to singlets for each carbon.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch (-OCH₃)
~1725StrongC=O Stretch (Ester)
1600 - 1450Medium to StrongC=C Stretch (Aromatic Rings)
1300 - 1100StrongC-O Stretch (Ester)
900 - 675StrongAromatic C-H Out-of-Plane Bend

2.1. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is:

  • Sample Preparation: The sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
213[M]⁺ (Molecular Ion)
182[M - OCH₃]⁺
154[M - COOCH₃]⁺
77[C₆H₅]⁺

3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS that usually keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural determination of this compound.

G cluster_input Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_output Structural Elucidation Methyl_2_phenylnicotinate This compound NMR NMR Spectroscopy (¹H and ¹³C) Methyl_2_phenylnicotinate->NMR IR IR Spectroscopy Methyl_2_phenylnicotinate->IR MS Mass Spectrometry Methyl_2_phenylnicotinate->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups (C=O, C-O, Aromatic) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

The Evolving Landscape of Phenyl-Substituted Nicotinates: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a core scaffold in numerous bioactive molecules, continues to be a focal point of medicinal chemistry. Among its myriad derivatives, phenyl-substituted nicotinates and related compounds have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential therapeutic applications. We will delve into their anti-inflammatory, analgesic, antimicrobial, and anticancer properties, as well as their interactions with key biological targets. This guide adheres to stringent data presentation and visualization standards to facilitate clear comprehension and further research in this promising field.

Quantitative Analysis of Biological Activities

To provide a clear comparative overview, the following tables summarize the quantitative data on the biological activities of various phenyl-substituted nicotinates and their derivatives.

Table 1: Anti-inflammatory and Analgesic Activity
Compound IDPhenyl SubstitutionAssayResultReference CompoundResult (Reference)
4c2-BromoAcetic Acid-Induced Writhing (Analgesic)73.7 ± 6.2% inhibitionMefenamic Acid72.4 ± 4.6% inhibition
4a2-BromoAcetic Acid-Induced Writhing (Analgesic)61.7 ± 4.8% inhibitionMefenamic Acid72.4 ± 4.6% inhibition
4d2-BromoAcetic Acid-Induced Writhing (Analgesic)Significant inhibitionMefenamic Acid-
4f-Carrageenan-Induced Paw Edema (Anti-inflammatory)Potent activity comparable to referencesCelecoxib, Diclofenac, Indomethacin-
4h-Nitrite Inhibition (Anti-inflammatory)Potent activity (MTT result: 86.109 ± 0.51)Ibuprofen-
5b-Nitrite Inhibition (Anti-inflammatory)Potent activity (MTT result: 119.084 ± 0.09)Ibuprofen-
Table 2: Antimicrobial and Antifungal Activity
Compound IDPhenyl/Other SubstitutionOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
16gIsopropyl and AminoCandida albicans SC53140.25Fluconazole~0.25
16gIsopropyl and AminoFluconazole-resistant C. albicans (6 strains)0.125 - 1Fluconazole>64
4f5,6-dichloro on pyridine, thiophene ring substitutionPseudoperonospora cubensis (CDM)EC50 = 1.96DiflumetorimEC50 = 21.44
4a5,6-dichloro on pyridine, thiophene ring substitutionPseudoperonospora cubensis (CDM)EC50 = 4.69FlumorphEC50 = 7.55
Table 3: Antiproliferative and Cytotoxic Activity
Compound IDPhenyl/Other SubstitutionCell LineGI50 (µM)
4e-NCI-60 Panel0.83
Table 4: Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity
Compound IDPhenyl SubstitutionReceptor SubtypeKᵢ (nM)IC₅₀ (µM)
3aPhenyl on bipyridine coreα3β412320 ± 1
3aPhenyl on bipyridine coreα4β2>100,000No significant activity
3aPhenyl on bipyridine coreα7>100,000No significant activity
Table 5: GPR109A Receptor Agonist Activity
CompoundEC₅₀
Niacin (Nicotinic Acid)~100 nM[1]
β-hydroxybutyrate (β-HB)700-800 µM[2][3]
Butyrate~1.6 mM[2]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of phenyl-substituted nicotinates.

Synthesis of 2-(2-Bromophenylamino)nicotinic Acid Derivatives[4]

A representative synthetic protocol for the generation of 2-substituted phenyl derivatives of nicotinic acid is the reaction of 2-chloronicotinic acid with a substituted aniline.[4]

Materials and Reagents:

  • 2-Chloronicotinic acid

  • 2-Bromoaniline

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate

Procedure:

  • Esterification: To a solution of 2-(2-bromophenylamino)nicotinic acid (10 mmol) in absolute ethanol (30 mL), concentrated H₂SO₄ (1 mL) is added. The mixture is refluxed for 8-12 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the ethyl ester.[5]

  • Hydrazide Formation: The synthesized ethyl ester (e.g., Ethyl 2-(2-bromophenylamino)nicotinate) is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for a specified period. Upon cooling, the resulting crystalline solid (nicotinohydrazide) is filtered and washed with ethanol.[5]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of novel compounds.

Materials and Reagents:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin, Mefenamic Acid)

  • Vehicle (e.g., 1% sodium carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

  • Animals are divided into groups: control (vehicle), reference drug, and test compound groups (various doses).

  • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test[6]

This test evaluates the peripheral analgesic activity of a compound.

Materials and Reagents:

  • Swiss albino mice

  • Acetic acid (0.6% v/v in distilled water)

  • Test compounds and reference drug (e.g., Mefenamic Acid)

  • Vehicle

Procedure:

  • Animals are divided into control, reference, and test groups.

  • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

  • After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.

  • Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 10-20 minutes).

  • The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[6]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials and Reagents:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds and reference antimicrobial agent

  • Spectrophotometer or plate reader

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the appropriate broth in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is prepared and added to each well.

  • Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density.

In Vitro Antiproliferative Activity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Test compounds

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.

In Vitro Receptor Binding Assay: Nicotinic Acetylcholine Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.

Materials and Reagents:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α3β4)

  • Radiolabeled ligand (e.g., [³H]epibatidine)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The reaction is incubated to reach equilibrium.

  • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed to determine the IC₅₀ of the test compound, which is then used to calculate the inhibitory constant (Kᵢ).

Signaling Pathways and Mechanisms of Action

The biological effects of phenyl-substituted nicotinates can be attributed to their interaction with various signaling pathways. Two prominent pathways are detailed below.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Phenyl-substituted bipyridine analogues have been shown to act as antagonists at nAChRs, particularly the α3β4 subtype.[7] nAChRs are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. Antagonists block this action, thereby modulating neurotransmission.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (e.g., α3β4) Acetylcholine->nAChR Binds and Activates Phenyl-Substituted\nNicotinate (Antagonist) Phenyl-Substituted Nicotinate (Antagonist) Phenyl-Substituted\nNicotinate (Antagonist)->nAChR Binds and Blocks Ion_Channel_Open Ion Channel Opening nAChR->Ion_Channel_Open Conformational Change Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel_Open->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Modulation Modulation of Neurotransmission Depolarization->Modulation

nAChR antagonist activity of phenyl-substituted nicotinates.
GPR109A Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as HCA₂). Activation of this receptor, which is expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This has downstream effects on lipolysis and inflammation.

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Nicotinic_Acid_Derivative Nicotinic Acid/ Derivative (Agonist) GPR109A GPR109A Receptor Nicotinic_Acid_Derivative->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Anti-inflammatory Effects Gi->Inflammation ATP ATP cAMP cAMP (decreased) ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis

GPR109A signaling pathway activated by nicotinic acid derivatives.

Experimental and Logical Workflow

The discovery and preclinical evaluation of novel phenyl-substituted nicotinates typically follow a structured workflow, from initial synthesis to in vivo testing.

Experimental_Workflow Synthesis Chemical Synthesis & Structural Characterization In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., Nitrite Inhibition, Cytokine Levels) In_Vitro_Screening->Anti_inflammatory Analgesic_vitro Receptor Binding Assays (e.g., nAChR, GPR109A) In_Vitro_Screening->Analgesic_vitro Antimicrobial Antimicrobial/Antifungal Assays (MIC Determination) In_Vitro_Screening->Antimicrobial Anticancer Antiproliferative Assays (e.g., MTT, GI50) In_Vitro_Screening->Anticancer Lead_Identification Lead Compound Identification Anti_inflammatory->Lead_Identification Analgesic_vitro->Lead_Identification Antimicrobial->Lead_Identification Anticancer->Lead_Identification In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Identification->In_Vivo_Testing Analgesic_vivo Analgesic Models (e.g., Writhing Test) In_Vivo_Testing->Analgesic_vivo Anti_inflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) In_Vivo_Testing->Anti_inflammatory_vivo Toxicity Ulcerogenic & Acute Toxicity Studies In_Vivo_Testing->Toxicity Preclinical_Candidate Preclinical Candidate Selection Analgesic_vivo->Preclinical_Candidate Anti_inflammatory_vivo->Preclinical_Candidate Toxicity->Preclinical_Candidate

General workflow for the development of phenyl-substituted nicotinates.

Concluding Remarks

The research landscape for phenyl-substituted nicotinates is vibrant and expanding. The diverse biological activities demonstrated by this class of compounds, from potent anti-inflammatory and analgesic effects to promising antimicrobial and anticancer potential, underscore their significance as a versatile scaffold for drug discovery. The ability of these molecules to interact with diverse targets such as nAChRs and GPR109A opens up multiple avenues for therapeutic intervention in a range of diseases.

The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field. Further structure-activity relationship (SAR) studies, guided by the quantitative data and mechanistic insights provided, will be crucial in optimizing the potency, selectivity, and safety profiles of these compounds. The continued exploration of phenyl-substituted nicotinates holds considerable promise for the development of novel and effective therapeutic agents.

References

Commercial Availability and Technical Profile of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Methyl 2-phenylnicotinate (CAS No. 188797-88-8), a pyridine derivative of interest in medicinal chemistry and drug development. This document summarizes key data from various suppliers, outlines a plausible synthetic protocol based on related methodologies, and explores potential biological activities and associated signaling pathways.

Commercial Sourcing

This compound is available from a number of chemical suppliers. The following table summarizes the available information on purity and catalog numbers to aid in procurement for research and development purposes.

SupplierCatalog NumberPurityAdditional Information
ChemSceneCS-0150861>95%Molecular Formula: C₁₃H₁₁NO₂; Molecular Weight: 213.23.[1]
Smolecule------Described as a precursor in organic synthesis.[2]
P&S Chemicals------Synonyms: 2-Phenylnicotinic acid methyl ester.[3]
Capot Chemical12724------
Laibo Chem---95%Package size: 100mg.

Synthetic Protocol

Reaction Scheme: Fischer Esterification

Fischer_Esterification 2-phenylnicotinic_acid 2-Phenylnicotinic Acid Product This compound 2-phenylnicotinic_acid->Product + CH₃OH, Δ Methanol Methanol Methanol->Product Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Product Water H₂O Product->Water +

Caption: Fischer esterification of 2-phenylnicotinic acid.

Experimental Protocol: Fischer Esterification of 2-Phenylnicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-phenylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, based on the known pharmacology of other nicotinic acid derivatives, it is plausible that this compound may exhibit anti-inflammatory or antimicrobial properties.[4][5]

Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs), particularly the nicotinic acid receptor GPR109A. Activation of this receptor can lead to a variety of downstream signaling events.

Hypothesized Signaling Pathway

Nicotinic_Acid_Signaling cluster_membrane Cell Membrane Receptor GPR109A G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ligand Methyl 2-phenylnicotinate Ligand->Receptor Binds cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Inflammatory Response PKA->Downstream

Caption: Potential GPR109A-mediated signaling pathway.

Upon binding to GPR109A, this compound would likely activate an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate downstream signaling cascades involved in inflammatory responses. This pathway is a common mechanism for the anti-inflammatory effects of nicotinic acid derivatives.

Further research is necessary to elucidate the specific biological targets and signaling pathways of this compound and to fully understand its pharmacological potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

A Technical Guide to the Synthesis of 2-Phenylnicotinates: Key Intermediates and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnicotinates and their derivatives are a class of compounds of significant interest in medicinal chemistry and materials science. Their unique structural motif, featuring a phenyl group at the 2-position of a pyridine ring, imparts valuable pharmacological and photophysical properties. The synthesis of these compounds, however, presents unique challenges due to the electronic nature of the pyridine ring. This technical guide provides an in-depth exploration of the key intermediates and primary synthetic routes for the preparation of 2-phenylnicotinates, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of this important class of molecules.

Core Synthetic Strategies: A Focus on Cross-Coupling Reactions

The most prevalent and versatile methods for the synthesis of 2-phenylnicotinates involve the formation of the C-C bond between the pyridine and phenyl rings via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are the most widely employed strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Key Intermediates

The success of these cross-coupling strategies hinges on the judicious selection and preparation of two key intermediates: an electrophilic nicotinic acid derivative and a nucleophilic phenyl-containing organometallic reagent.

  • 2-Halonicotinates (Electrophiles): The most common electrophilic partners are esters of 2-chloro- or 2-bromonicotinic acid. The halogen at the 2-position of the pyridine ring is activated towards oxidative addition to the palladium catalyst. Methyl and ethyl esters are frequently used to protect the carboxylic acid functionality and improve solubility in organic solvents.

  • Phenylboronic Acids and Organozinc Reagents (Nucleophiles):

    • Phenylboronic Acids (for Suzuki-Miyaura Coupling): These are often preferred due to their stability to air and moisture, and their commercial availability. They are typically used in the presence of a base to facilitate the transmetalation step.

    • Organozinc Reagents (for Negishi Coupling): Phenylzinc halides are highly reactive nucleophiles that can be prepared from the corresponding Grignard or organolithium reagents.[1] The Negishi coupling often proceeds under milder conditions and can be more tolerant of certain functional groups compared to the Suzuki-Miyaura reaction.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of 2-phenylnicotinates. It involves the palladium-catalyzed coupling of a 2-halonicotinate with a phenylboronic acid in the presence of a base.

Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BXOH B(OH)2X PdII_complex->BXOH PdII_biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_biaryl ArBOH2 Ar'B(OH)2 (Base) ArBOH2->Transmetalation PdII_biaryl->Pd0 Catalyst Regeneration RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Ethyl 2-Phenylnicotinate via Suzuki-Miyaura Coupling

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloronicotinate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-phenylnicotinate.

Quantitative Data for Suzuki-Miyaura Synthesis of 2-Phenylnicotinates
Entry2-HalonicotinateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-chloronicotinatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901288
2Ethyl 2-bromonicotinatePhenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
3Methyl 2-chloronicotinate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene110695
4Ethyl 2-chloronicotinate3-Tolylboronic acidPd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃DMF/H₂O851685

Negishi Coupling

The Negishi coupling provides an alternative powerful method for the synthesis of 2-phenylnicotinates, particularly when milder reaction conditions are required or when the corresponding boronic acid is unstable. This reaction involves the palladium- or nickel-catalyzed coupling of a 2-halonicotinate with an organozinc reagent.[2]

Catalytic Cycle

Negishi_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ZnX2 ZnXX' PdII_complex->ZnX2 PdII_biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_biaryl ArZnX Ar'ZnX' ArZnX->Transmetalation PdII_biaryl->Pd0 Catalyst Regeneration RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-Phenylnicotinate via Negishi Coupling

Part A: Preparation of Phenylzinc Chloride [4]

Materials:

  • Bromobenzene (1.0 equiv)

  • n-Butyllithium (1.0 equiv) in hexanes

  • Zinc chloride (ZnCl₂, 1.1 equiv), anhydrous

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve anhydrous zinc chloride in anhydrous THF.

  • In a separate flask, dissolve bromobenzene in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C. The resulting solution of phenylzinc chloride is used directly in the next step.

Part B: Negishi Coupling

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Phenylzinc chloride solution (from Part A, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a separate oven-dried flask under an inert atmosphere, add methyl 2-chloronicotinate and dissolve it in anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the prepared phenylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Negishi Synthesis of 2-Phenylnicotinates
Entry2-HalonicotinateOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2-chloronicotinatePhenylzinc chloridePd(PPh₃)₄ (3)THFRT890
2Ethyl 2-bromonicotinatePhenylzinc bromidePdCl₂(dppf) (2)THF50693
3Methyl 2-chloronicotinate4-Tolylzinc chlorideNiCl₂(dppe) (5)THF601282
4Ethyl 2-bromonicotinate2-Thienylzinc chloridePd₂(dba)₃ (1) / XPhos (2)DioxaneRT496

Alternative Synthetic Routes

While Suzuki-Miyaura and Negishi couplings are the dominant methods, other cross-coupling reactions can also be employed for the synthesis of 2-phenylnicotinates.

  • Ullmann Condensation: This classic copper-catalyzed reaction can be used to form the C-C bond between an aryl halide and a nucleophile.[5][6] Modern modifications have improved the reaction conditions, making it a viable, albeit less common, alternative.[7]

  • Hiyama Coupling: This palladium-catalyzed reaction utilizes organosilanes as the nucleophilic partner.[8][9] An activator, typically a fluoride source, is required to facilitate the transmetalation step.[10]

Characterization of Key Intermediates and Products

Accurate characterization of intermediates and the final product is crucial for confirming the success of the synthesis.

Methyl 2-chloronicotinate
  • Molecular Formula: C₇H₆ClNO₂[11]

  • Molecular Weight: 171.58 g/mol [11]

  • Appearance: Colorless to light yellow liquid[12]

  • Boiling Point: 70 °C at 0.1 mmHg[12]

  • ¹H NMR (CDCl₃, δ ppm): 8.53 (dd, 1H), 8.17 (dd, 1H), 7.33 (dd, 1H), 3.97 (s, 3H).[13]

Ethyl 2-phenylnicotinate
  • Molecular Formula: C₁₄H₁₃NO₂[14]

  • Molecular Weight: 227.26 g/mol [14]

  • Boiling Point: 359.54 °C at 760 mmHg[14]

Conclusion

The synthesis of 2-phenylnicotinates is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being the premier methods. The choice between these two powerful reactions often depends on the desired substrate scope, functional group tolerance, and the availability of the requisite organometallic reagents. Careful preparation and characterization of the key intermediates, namely 2-halonicotinates and the corresponding phenylboronic acids or organozinc reagents, are paramount to achieving high yields and purity. This guide provides a comprehensive overview of these core methodologies, offering researchers the foundational knowledge and practical protocols necessary to successfully synthesize this important class of compounds.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Starting Materials (2-Halonicotinic Acid Ester, Phenylboronic Acid/Organozinc) Coupling Cross-Coupling Reaction (Suzuki-Miyaura or Negishi) Start->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Phenylnicotinate Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: General experimental workflow for the synthesis and characterization of 2-phenylnicotinates.

References

Methodological & Application

Application Note: Synthesis of Methyl 2-phenylnicotinate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Methyl 2-phenylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of a phenyl group at the 2-position of the pyridine ring can significantly influence the molecule's biological activity and physical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of this compound by the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 2-chloronicotinate with phenylboronic acid.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of Methyl 2-chloronicotinate, followed by transmetalation with phenylboronic acid in the presence of a base. The final step is reductive elimination, which yields the desired product, this compound, and regenerates the active palladium(0) catalyst.

Experimental Protocol

Materials and Reagents
  • Methyl 2-chloronicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a round-bottom flask, add Methyl 2-chloronicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), Palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

    • Place a magnetic stir bar in the flask.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of Methyl 2-chloronicotinate).

    • Add potassium carbonate (2.0 equiv) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of aryl halides with phenylboronic acid, which are analogous to the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Methyl 2-chloronicotinateAryl BromideAryl Iodide
Boronic Acid Phenylboronic acidPhenylboronic acidPhenylboronic acid
Catalyst Pd(OAc)₂ / PPh₃Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Na₂CO₃ (aq)Cs₂CO₃
Solvent Toluene/Ethanol/WaterDioxaneToluene
Temperature Reflux100 °C110 °C
Reaction Time 12-24 h8-12 h6-12 h

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants: - Methyl 2-chloronicotinate - Phenylboronic acid - Pd(OAc)2 - PPh3 purge Purge with Inert Gas reactants->purge solvents Add Degassed Solvents and K2CO3 purge->solvents reflux Heat to Reflux (80-90 °C) solvents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc & Aqueous Wash cool->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

suzuki_cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_intermediate Transmetalation (Ar'-B(OH)2, Base) transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Methyl 2-Phenylnicotinate: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-phenylnicotinate is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide range of complex molecules. Its structure, featuring a phenyl group at the 2-position of a pyridine ring with a methyl ester at the 3-position, offers multiple reactive sites for functionalization. This allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The 2-phenylpyridine motif is a recognized pharmacophore in various biologically active compounds, exhibiting anti-inflammatory, antifungal, and insecticidal properties. Consequently, this compound is a key intermediate for the synthesis of novel therapeutic agents and other functional organic materials.

Application Notes

This compound is primarily utilized in the synthesis of more complex molecules through modifications at three key positions: the ester group, the pyridine ring, and the phenyl ring.

1. Derivatization of the Ester Group: The methyl ester of this compound can be readily transformed into other functional groups, providing a gateway to a variety of derivatives.

  • Hydrolysis to the corresponding carboxylic acid, 2-phenylnicotinic acid, is a common and crucial step. This acid can then be coupled with amines to form amides, with alcohols to form different esters, or can participate in other reactions characteristic of carboxylic acids.
  • Aminolysis with various amines can directly yield the corresponding amides, which are important functionalities in many biologically active molecules.
  • Reduction of the ester can afford the corresponding hydroxymethyl derivative, which can be further modified.
  • Hydrazinolysis with hydrazine hydrate provides 2-phenylnicotinohydrazide, a key intermediate for the synthesis of hydrazones and other heterocyclic systems with potential biological activities.[1]

2. Modification of the Pyridine and Phenyl Rings: The aromatic rings of this compound can undergo various electrophilic and nucleophilic substitution reactions to introduce additional functional groups, further diversifying the molecular scaffold.

  • Electrophilic Aromatic Substitution: Nitration, halogenation, and sulfonation can introduce substituents onto the phenyl or pyridine rings, influencing the electronic properties and biological activity of the resulting molecules.
  • Cross-Coupling Reactions: The pyridine ring can be further functionalized using modern cross-coupling methodologies if a halo-substituent is present.

3. Applications in Medicinal Chemistry: The 2-phenylnicotinate scaffold is a key component in a variety of compounds with demonstrated biological activity.

  • Anti-inflammatory Agents: Nicotinic acid derivatives are known to possess anti-inflammatory properties.[2][3] The 2-phenylnicotinate core can be elaborated to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antifungal Agents: Derivatives of 2-aminonicotinamides have shown potent antifungal activity.[4] this compound can serve as a starting material for the synthesis of analogous compounds.
  • Other Therapeutic Areas: The broader class of nicotinic acid and 2-phenylpyridine derivatives has been explored for a wide range of therapeutic applications, suggesting the potential of this compound as a building block in various drug discovery programs.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from methyl 2-chloronicotinate and phenylboronic acid using a palladium catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_2_chloronicotinate Methyl 2-chloronicotinate reaction_center + methyl_2_chloronicotinate->reaction_center phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_center catalyst Pd(PPh₃)₄ catalyst->reaction_center base K₂CO₃ base->reaction_center solvent Toluene/H₂O solvent->reaction_center methyl_2_phenylnicotinate This compound reaction_center->methyl_2_phenylnicotinate Heat G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product methyl_2_phenylnicotinate This compound reaction_center + methyl_2_phenylnicotinate->reaction_center base NaOH or LiOH base->reaction_center solvent THF/H₂O or MeOH/H₂O solvent->reaction_center phenylnicotinic_acid 2-Phenylnicotinic Acid reaction_center->phenylnicotinic_acid Stir, RT G start Start: Dissolve Methyl 2-phenylnicotinate in Alcohol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine heat_reflux Heat to Reflux and Stir add_hydrazine->heat_reflux monitor_reaction Monitor by TLC heat_reflux->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete filter_precipitate Filter the Precipitate cool_down->filter_precipitate wash_product Wash with Cold Alcohol filter_precipitate->wash_product dry_product Dry the Product wash_product->dry_product end End: 2-Phenylnicotinohydrazide dry_product->end

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction in the context of Methyl 2-phenylnicotinate. The primary focus is on the synthesis of this compound via the palladium-catalyzed coupling of a halogenated precursor with phenylboronic acid. Additionally, the potential for further functionalization of the this compound scaffold using similar cross-coupling strategies is discussed.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate has become indispensable in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[2][3]

Substituted pyridine derivatives are crucial building blocks in medicinal chemistry, appearing in numerous approved drugs. The synthesis of 2-arylpyridines, such as this compound, is of significant interest. The Suzuki-Miyaura coupling provides a highly efficient method for this transformation, typically involving the reaction of a 2-halopyridine with an arylboronic acid.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and practical approach to synthesize this compound using the Suzuki-Miyaura reaction is the cross-coupling of a methyl 2-halonicotinate (e.g., methyl 2-chloronicotinate or methyl 2-bromonicotinate) with phenylboronic acid. The halogen at the 2-position of the pyridine ring acts as the leaving group for the palladium-catalyzed coupling.

General Reaction Scheme

Reactants: Methyl 2-halonicotinate (X = Cl, Br) and Phenylboronic acid Catalyst: Palladium complex with a suitable ligand Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent: Aprotic polar solvent, often in the presence of water

Data Presentation: Representative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of 2-halopyridines with arylboronic acids, which can be adapted for the synthesis of this compound.

Aryl HalideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
Methyl 2-chloronicotinatePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (6)K₃PO₄ (3.0)1,4-Dioxane11012-24Good to Excellent
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/Ethanol/H₂OReflux12~80-95
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10018High
2-IodopyridinePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF906~90

Note: Yields are highly substrate- and condition-dependent. The conditions provided are starting points for optimization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle with temperature control

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 2-chloronicotinate, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Further Functionalization of this compound

While the synthesis of this compound is a primary application, the resulting molecule can serve as a scaffold for the synthesis of more complex structures, such as terphenyl derivatives.[4] This would typically involve the introduction of a leaving group (e.g., a halogen) onto either the phenyl or the nicotinate ring of this compound, followed by a second Suzuki-Miyaura coupling reaction.

Another advanced approach for further functionalization is through direct C-H activation. Palladium-catalyzed C-H arylation allows for the formation of C-C bonds by activating a C-H bond, thus avoiding the need for pre-functionalization with a leaving group.[2] For this compound, C-H activation could potentially occur at various positions on either aromatic ring, depending on the directing group and reaction conditions.

Mandatory Visualizations

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Methyl 2-chloronicotinate, Phenylboronic acid, and K3PO4 Inert_Atmosphere Evacuate and backfill with Argon (3x) Reactants->Inert_Atmosphere Catalyst_Addition Add Pd2(dba)3 and P(t-Bu)3 Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add degassed 1,4-Dioxane Catalyst_Addition->Solvent_Addition Heating Heat to 110 °C with stirring Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with EtOAc and H2O, then extract Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Product This compound Purification->Product

References

Application of Methyl 2-phenylnicotinate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylnicotinate, a derivative of nicotinic acid (Vitamin B3), represents a versatile scaffold in medicinal chemistry. Its unique structure, featuring a phenyl group at the 2-position of the pyridine ring, offers a valuable starting point for the development of novel therapeutic agents. The nicotinic acid moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the phenyl group provides an additional avenue for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, focusing on its role as a scaffold for anti-inflammatory and antibacterial agents. It also includes detailed experimental protocols for the synthesis of its derivatives and for conducting key biological assays.

Application Notes

Anti-inflammatory Agents - Cyclooxygenase (COX) Inhibitors

The 2-phenylnicotinic acid scaffold is a promising framework for the development of novel anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.[3] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 are effective, they are often associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3] Therefore, the development of selective COX-2 inhibitors remains a significant goal in medicinal chemistry.

Derivatives of 2-phenylnicotinic acid have shown potential as selective COX-2 inhibitors.[4][5] The phenyl group can be substituted to enhance binding affinity and selectivity for the COX-2 active site. This compound can serve as a key intermediate in the synthesis of a library of analogs for structure-activity relationship (SAR) studies to identify potent and selective COX-2 inhibitors with improved safety profiles.

Antibacterial Agents

The pyridine nucleus is a common feature in many antibacterial agents. Nicotinic acid derivatives have been explored for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7] The mechanism of action can vary, but they often target essential bacterial enzymes or disrupt cell wall synthesis.

This compound can be utilized as a starting material to synthesize novel antibacterial compounds. The ester and phenyl groups can be modified to introduce various functionalities known to enhance antibacterial potency and spectrum. For instance, the ester can be converted to a hydrazide, which can then be used to synthesize a variety of hydrazone derivatives, a class of compounds known for their diverse biological activities, including antibacterial effects.[8][9]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the biological activity of structurally related 2-phenylnicotinic acid derivatives to illustrate the potential of this scaffold.

Compound ClassTargetCompound ExampleIC50 / MICReference
Anti-inflammatory COX-22-(2-Bromophenyl)nicotinic acid derivative (4c)Analgesic and anti-inflammatory activity comparable to mefenamic acid[1]
Anti-inflammatory COX-2Nicotinate derivative (4f)IC50 equipotent to celecoxib[4]
Antibacterial Staphylococcus aureusNicotinic acid acylhydrazone (13)MIC: 7.81 µg/mL[6]
Antibacterial Bacillus subtilisNicotinic acid acylhydrazone (5)MIC: 7.81 µg/mL[6]

Experimental Protocols

Synthesis of this compound Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 2-aryl nicotinic acids and their esters.[10][11][12] This protocol describes a general procedure for the synthesis of this compound starting from a halogenated nicotinic acid ester and phenylboronic acid.

Materials:

  • Methyl 2-chloronicotinate (or other suitable halogenated derivative)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and can be used to evaluate the inhibitory activity of this compound derivatives against COX-1 and COX-2.[13][14][15]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and arachidonic acid to the desired concentrations in the assay buffer.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound at various concentrations, and 10 µL of either COX-1 or COX-2 enzyme.

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Color Development: Add 10 µL of the colorimetric substrate (TMPD).

  • Measurement: Immediately read the absorbance at a suitable wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Antibacterial Activity Assay - Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains using the broth microdilution method.[16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control antibiotic in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound or control. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Record the MIC value for each compound against each bacterial strain.

Visualizations

Signaling Pathway Diagram

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Methyl_2_phenylnicotinate This compound Derivative Methyl_2_phenylnicotinate->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by a this compound derivative.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow Start Methyl 2-chloronicotinate + Phenylboronic Acid Synthesis Suzuki Coupling Reaction Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Product This compound Derivative Library Purification->Product Bioassays Biological Assays Product->Bioassays COX_Assay COX-1/COX-2 Inhibition Assay Bioassays->COX_Assay Antibacterial_Assay Antibacterial MIC Assay Bioassays->Antibacterial_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis COX_Assay->SAR_Analysis Antibacterial_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Workflow for synthesis and biological screening of this compound derivatives.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 2-phenylnicotinate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 2-chloronicotinate and phenylboronic acid. This method is selected for its high efficiency, functional group tolerance, and the commercial availability of the starting materials. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to ensure reproducibility.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of compounds with potential biological activity. The presence of the phenyl group on the pyridine ring can significantly influence the pharmacological properties of the resulting molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

ParameterValue
Reactants
Methyl 2-chloronicotinate1.0 eq (e.g., 1.0 g, 5.83 mmol)
Phenylboronic Acid1.2 eq (e.g., 0.85 g, 6.99 mmol)
Catalyst & Base
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.03 eq (e.g., 0.20 g, 0.175 mmol)
Potassium Carbonate (K₂CO₃)2.0 eq (e.g., 1.61 g, 11.66 mmol)
Solvent & Reaction Conditions
Solvent SystemToluene:Ethanol:Water (4:1:1)
Reaction Temperature90 °C
Reaction Time12-24 hours
Product
Product NameThis compound
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol
Expected Yield75-90%
AppearanceWhite to off-white solid

Experimental Protocol

This protocol details the synthesis of this compound from Methyl 2-chloronicotinate and phenylboronic acid using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 2-chloronicotinate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloronicotinate (1.0 g, 5.83 mmol), phenylboronic acid (0.85 g, 6.99 mmol), and potassium carbonate (1.61 g, 11.66 mmol).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask via syringe.

    • The mixture is stirred for 10 minutes at room temperature to ensure good mixing.

  • Catalyst Addition:

    • Tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.175 mmol) is added to the reaction mixture under a positive flow of inert gas.

  • Reaction:

    • The reaction mixture is heated to 90 °C with vigorous stirring.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (50 mL) and water (30 mL).

    • The layers are separated using a separatory funnel. The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound as a white to off-white solid.

Mandatory Visualization

Synthesis_Workflow Reactants Reactants - Methyl 2-chloronicotinate - Phenylboronic Acid - K₂CO₃ ReactionVessel Reaction Setup (Inert Atmosphere) Reactants->ReactionVessel Catalyst Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Solvents Solvents Toluene, Ethanol, Water Solvents->ReactionVessel Heating Heating 90 °C, 12-24h ReactionVessel->Heating Stirring Workup Work-up - EtOAc/H₂O Extraction - Brine Wash Heating->Workup Drying Drying & Concentration - Na₂SO₄ - Rotary Evaporation Workup->Drying Purification Purification Flash Column Chromatography Drying->Purification FinalProduct Final Product This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Methyl 2-chloronicotinate ArX->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArBOH PhB(OH)₂ + Base ArBOH->Transmetalation PdII_Ar Ar-Pd(II)-Ph(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Quantitative Analysis of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 2-phenylnicotinate, a key intermediate in pharmaceutical synthesis. The described methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are essential for quality control, stability studies, and pharmacokinetic assessments. The protocols are based on established analytical principles for structurally similar compounds and are designed to deliver accurate and reproducible results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueRemarks
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Structure The presence of the phenyl ring and the pyridine moiety influences its chromatographic behavior and spectroscopic properties.
Predicted logP ~2.5-3.0Indicates moderate lipophilicity, suitable for reversed-phase chromatography.
Predicted pKa ~3-4 (pyridine ring)The pyridine nitrogen is weakly basic.
Solubility Soluble in polar organic solvents like methanol and acetonitrile.Solubility in aqueous solutions is expected to be pH-dependent.

Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the sample matrix, required sensitivity, and the specific goals of the analysis. This section details three robust methods for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique, making it ideal for routine quality control and quantification in bulk drug substances and pharmaceutical formulations.

2.1.1. Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a pH 3.0 phosphate buffer. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer. The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

2.1.2. HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Construct Calibration Curve F->G H Quantify Analyte Concentration G->H

HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is particularly suitable for the identification and quantification of volatile and semi-volatile compounds.

2.2.1. Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection:

    • Full Scan Mode: m/z 50-400 for qualitative analysis and identification of impurities.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 213, 182, 154).

  • Standard Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) at 1 mg/mL.

    • Create calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration within the calibration range.

    • Filter through a 0.22 µm syringe filter into a GC vial.

2.2.2. GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis A Dissolve Sample in Solvent B Filter (0.22 µm) A->B C Inject into GC System B->C D Volatilization & Separation C->D E Mass Spectrometric Detection (EI) D->E F Peak Integration (SIM/Full Scan) E->F G Quantification via Calibration Curve F->G

GC-MS analysis workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine).

2.3.1. Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): [M+H]⁺, m/z 214.2.

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the methoxy group or cleavage of the ester.

  • Standard and Sample Preparation: Similar to HPLC-UV, but using mobile phase components as the solvent and potentially requiring a protein precipitation or liquid-liquid extraction step for biological samples.

2.3.2. LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Sample Extraction (if needed) B Dilution & Filtration A->B C LC Separation B->C D ESI Ionization C->D E MRM Detection D->E F Peak Area vs. Internal Standard E->F G Concentration Determination F->G

LC-MS/MS analysis workflow for this compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods described. These values are based on performance characteristics observed for structurally related compounds and serve as a guideline for method development and validation.[1][2][3][4]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Range 1 - 100 µg/mL0.1 - 10 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.15 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 5%< 10%
Specificity GoodExcellentExcellent

Conclusion

The analytical methods outlined in this document provide robust and reliable protocols for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control, offering a balance of performance and accessibility. The GC-MS method provides enhanced specificity, which is valuable for impurity profiling. For analyses requiring the highest sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the technique of choice. The selection of the most appropriate method should be based on the specific analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the available instrumentation.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-phenylnicotinate is a valuable scaffold in synthetic chemistry, serving as a versatile starting material for the creation of a diverse range of substituted pyridine derivatives. The presence of a phenyl group at the 2-position and a reactive methyl ester at the 3-position offers multiple avenues for synthetic modification. These modifications allow for the systematic alteration of steric and electronic properties, which is of significant interest to researchers in medicinal chemistry and materials science. Substituted pyridines are a prevalent structural motif in numerous pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the functionalization of this compound. The key synthetic strategies discussed include the hydrolysis of the ester to the corresponding carboxylic acid, its subsequent conversion to amides, and the reduction of the ester to an alcohol. These transformations provide key intermediates for further diversification, enabling the development of novel compounds for various research applications.

Key Synthetic Transformations

The strategic functionalization of this compound allows for the generation of a library of derivatives. The primary transformations detailed in these notes focus on the modification of the methyl ester group.

  • Ester Hydrolysis: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. The resulting 2-phenylnicotinic acid is a key intermediate for amide bond formation, providing access to a wide array of N-substituted derivatives.

  • Amide Coupling: Utilizing standard peptide coupling reagents, 2-phenylnicotinic acid can be efficiently coupled with a variety of amines to produce the corresponding amides. This reaction is crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Ester Reduction: The reduction of the methyl ester to a primary alcohol, (2-phenylpyridin-3-yl)methanol, opens up further synthetic possibilities, including ether synthesis and oxidation to the corresponding aldehyde.

The overall synthetic workflow for these transformations is depicted below.

G cluster_start Starting Material cluster_products Derivative Pathways start This compound acid 2-Phenylnicotinic Acid start->acid  LiOH, THF/H₂O  (Protocol 1) alcohol (2-Phenylpyridin-3-yl)methanol start->alcohol  LiAlH₄, THF  (Protocol 3) amide Substituted Amides acid->amide  Amine, Coupling Agent  (Protocol 2)

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the key transformations of this compound.

Protocol 1: Hydrolysis of this compound to 2-Phenylnicotinic Acid

This protocol details the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial building block for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide (2.0 equiv) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 2 M HCl, which will cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-phenylnicotinic acid as a solid.

Protocol 2: Amide Coupling of 2-Phenylnicotinic Acid

This protocol provides a general procedure for the synthesis of substituted amides from 2-phenylnicotinic acid and a primary or secondary amine using a common coupling agent.

Materials:

  • 2-Phenylnicotinic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-phenylnicotinic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.5 equiv) to the mixture dropwise.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 3: Reduction of this compound to (2-Phenylpyridin-3-yl)methanol

This protocol describes the reduction of the methyl ester to a primary alcohol using a powerful reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid, washing thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the described synthetic transformations. Yields are calculated for purified products.

Protocol Starting Material Product Key Reagents Reaction Time (h) Typical Yield (%)
1This compound2-Phenylnicotinic AcidLiOH4-690-98%
22-Phenylnicotinic AcidN-Benzyl-2-phenylnicotinamideBenzylamine, HATU, DIPEA8-1280-92%
3This compound(2-Phenylpyridin-3-yl)methanolLiAlH₄2-485-95%

Logical Workflow for Derivative Synthesis

The selection of a synthetic pathway depends on the desired final compound. The following workflow illustrates a decision-making process for researchers aiming to synthesize a library of compounds from this compound for screening purposes.

G cluster_decision Decision Point cluster_paths Synthetic Pathways cluster_output Output start Project Goal: Synthesize Pyridine Library decision1 Target Functional Group? start->decision1 path_amide 1. Hydrolyze Ester (Protocol 1) 2. Amide Coupling (Protocol 2) decision1->path_amide Amide path_alcohol 1. Reduce Ester (Protocol 3) decision1->path_alcohol Alcohol output_amide Library of Amides path_amide->output_amide path_further 2. Further Functionalization (e.g., Etherification) path_alcohol->path_further output_alcohol Library of Alcohols/Ethers path_further->output_alcohol

Caption: Decision workflow for synthesizing pyridine derivatives.

Application Notes and Protocols for the Fischer Esterification of 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new chemical entities in the pharmaceutical and materials science industries. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used, robust, and scalable method for the synthesis of esters.[1] This document provides a detailed protocol for the synthesis of methyl 2-phenylnicotinate from 2-phenylnicotinic acid via Fischer esterification.

2-Phenylnicotinic acid and its derivatives are important structural motifs in medicinal chemistry. The ester functional group serves as a key intermediate for further synthetic modifications, such as amide bond formation or reduction to an alcohol, enabling the exploration of a wider chemical space for drug discovery programs. This protocol is designed to be a reliable starting point for researchers, providing clear experimental procedures and expected outcomes based on established chemical principles for nicotinic acid derivatives.[2][3]

Reaction Principle

The Fischer esterification is an equilibrium-controlled reaction.[4][5] In this protocol, 2-phenylnicotinic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][5] The reaction is driven to completion by using a large excess of the alcohol, in accordance with Le Châtelier's principle.[4]

Experimental Protocol

Materials and Reagents:

  • 2-Phenylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylnicotinic acid in anhydrous methanol.

  • Acid Addition: While stirring the solution, slowly and carefully add concentrated sulfuric acid dropwise. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[6] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, neutralize it with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate against a standard of the starting material.

  • Work-up - Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated solution of sodium chloride (brine).[6]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Fischer esterification of nicotinic acid derivatives, which can be used as a benchmark for the esterification of 2-phenylnicotinic acid.

ParameterValue/RangeReference/Note
Reactants
2-Phenylnicotinic Acid1 equivalent
Methanol10-20 equivalents (or as solvent)Using a large excess drives the equilibrium towards the product.[4]
Catalyst
Conc. Sulfuric Acid0.1-0.3 equivalentsCatalytic amount.
Reaction Conditions
TemperatureReflux (approx. 65 °C for methanol)[6]
Reaction Time2-12 hoursReaction time can vary and should be monitored by TLC.[6][7]
Work-up
Neutralizing AgentSaturated NaHCO₃ or Na₂CO₃ solution[7]
Extraction SolventEthyl Acetate or Chloroform[6][7]
Expected Outcome
Yield70-95%Yields for similar nicotinic acid esterifications are reported in this range.[6]
ProductThis compound

Visualizations

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Phenylnicotinic Acid in Methanol add_catalyst Add Conc. H₂SO₄ start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench in Ice Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure this compound purify->product Fischer_Mechanism carboxylic_acid 2-Phenylnicotinic Acid R-COOH protonated_carbonyl Protonated Carbonyl R-C(OH)₂⁺ carboxylic_acid->protonated_carbonyl Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack alcohol Methanol CH₃OH alcohol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination ester This compound R-COOCH₃ water_elimination->ester Deprotonation

References

Application Notes and Protocols for the Derivatization of Methyl 2-phenylnicotinate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Methyl 2-phenylnicotinate, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of various derivatives and their subsequent biological screening for anti-inflammatory, antibacterial, and antifungal activities.

Introduction

This compound, a nicotinic acid derivative, serves as a valuable starting material in medicinal chemistry. The presence of the methyl ester and the phenyl-substituted pyridine ring offers multiple sites for chemical modification, enabling the creation of a diverse library of compounds. Nicotinic acid and its derivatives have been reported to possess a wide range of biological activities, making them attractive candidates for drug discovery programs. This document details two primary derivatization strategies: the synthesis of N-substituted 2-phenylnicotinamides and the conversion to 2-phenylnicotinohydrazide and its subsequent transformation into 1,3,4-oxadiazole derivatives.

Derivatization Strategies and Experimental Protocols

Two principal synthetic routes for the derivatization of this compound are presented below. These protocols are adaptable and can be modified with a variety of reagents to generate a library of compounds for biological screening.

Protocol 1: Synthesis of N-Substituted 2-Phenylnicotinamides via Direct Amidation

This protocol describes the direct conversion of the methyl ester functionality of this compound into a diverse range of amides by reaction with primary or secondary amines.

Experimental Workflow:

G start Start: this compound & Amine reaction Dissolve in Solvent (e.g., Toluene) start->reaction catalyst Add Catalyst (e.g., Ni(cod)₂/IPr) reaction->catalyst heating Heat under Inert Atmosphere (e.g., 140°C, 16h) catalyst->heating workup Reaction Work-up (Cooling, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Product: N-Substituted 2-phenylnicotinamide purification->product

Caption: Workflow for N-Substituted 2-Phenylnicotinamide Synthesis.

Materials:

  • This compound

  • A variety of primary and secondary amines (aliphatic and aromatic)

  • Anhydrous toluene

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

  • Anhydrous solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • To this solution, add Ni(cod)₂ (0.1 mmol, 10 mol%) and IPr (0.2 mmol, 20 mol%).

  • Seal the tube and heat the reaction mixture at 140°C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-phenylnicotinamide.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2-Phenylnicotinohydrazide and 5-(2-phenylpyridin-3-yl)-1,3,4-oxadiazole Derivatives

This two-step protocol first involves the conversion of this compound to its corresponding hydrazide, which is a key intermediate for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles.

Experimental Workflow:

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Oxadiazole Synthesis start1 Start: this compound reagent1 Add Hydrazine Hydrate in Ethanol start1->reagent1 reflux1 Reflux reagent1->reflux1 product1 Intermediate: 2-Phenylnicotinohydrazide reflux1->product1 start2 Start: 2-Phenylnicotinohydrazide product1->start2 Purify & Proceed reagent2 Add Substituted Aromatic Acid & POCl₃ start2->reagent2 reflux2 Reflux reagent2->reflux2 product2 Product: Substituted 1,3,4-Oxadiazole reflux2->product2

Caption: Workflow for Hydrazide and 1,3,4-Oxadiazole Synthesis.

Step 1: Synthesis of 2-Phenylnicotinohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry to obtain 2-phenylnicotinohydrazide.

  • The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 2-(Aryl)-5-(2-phenylpyridin-3-yl)-1,3,4-oxadiazoles

Materials:

  • 2-Phenylnicotinohydrazide (from Step 1)

  • A variety of substituted aromatic carboxylic acids

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, mix 2-phenylnicotinohydrazide (1.0 mmol) and a substituted aromatic carboxylic acid (1.1 mmol).

  • Add phosphorus oxychloride (5 mL) as both the reagent and solvent.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(aryl)-5-(2-phenylpyridin-3-yl)-1,3,4-oxadiazole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are general protocols for assessing their anti-inflammatory, antibacterial, and antifungal properties.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory activity can be evaluated by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the cell viability using an MTT assay to exclude cytotoxic effects of the compounds.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control and determine the IC₅₀ values.

Protocol 4: In Vitro Antibacterial and Antifungal Activity Assessment

The antimicrobial activity of the synthesized compounds can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive controls (microorganisms with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from the biological screening of representative nicotinic acid derivatives are summarized in the tables below. These tables serve as a reference for the expected range of activities for newly synthesized derivatives of this compound.

Table 1: Anti-inflammatory Activity of Nicotinamide Derivatives

Compound IDDerivative TypeAssayTargetResultReference
NA-1 NicotinamideCytokine ReleaseTNF-α>95% inhibition at 40 mmol/L[1][2]
NA-2 NicotinamideCytokine ReleaseIL-6>95% inhibition at 40 mmol/L[1][2]
NA-3 IsonicotinateROS ProductionROSIC₅₀ = 1.42 ± 0.1 µg/mL[3]
NA-4 Nicotinamide DerivativeCarrageenan-induced paw edemaInflammationSignificant inhibition[4][5]

Table 2: Antibacterial Activity of Pyridine Carboxamide and Hydrazide Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliP. aeruginosaReference
AB-1 Pyridine Carboxamide56 ± 0.5% inhibition55 ± 0.5% inhibition-[6]
AB-2 Isonicotinic Acid Hydrazide2.18 - 3.082.18 - 3.08-[6]
AB-3 Nicotinic Acid Acylhydrazone7.81>500>500[7]
AB-4 Nicotinamide--0.032 mM[8]

Table 3: Antifungal Activity of Nicotinamide Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. nigerC. neoformansReference
AF-1 Nicotinamide0.25-0.125 - 1[9][10]
AF-2 Nicotinamide16--[9]
AF-3 Isonicotinic Acid Hydrazide2.18 - 3.082.18 - 3.08-[6]
AF-4 Nicotinamide0.001 - 1 mM--[11]

Signaling Pathways and Mechanisms of Action

The biological activities of the derivatized compounds can be attributed to their interaction with specific cellular pathways. The following diagrams illustrate the potential mechanisms of action for anti-inflammatory, antibacterial, and antifungal agents.

Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB signaling pathway, which is a key regulator of the inflammatory response.[7][12][13][14][15] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.

G lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Transcription nucleus->genes Initiates cytokines TNF-α, IL-6 genes->cytokines Produces inhibitor Nicotinamide Derivative inhibitor->ikk Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Antibacterial Action: Disruption of Bacterial Cell Wall Synthesis

A common target for antibacterial agents is the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[16][17][18][19][20] Inhibition of this pathway leads to a weakened cell wall and subsequent cell lysis.

G cluster_0 Precursor Synthesis cluster_1 Lipid Carrier Cycle cluster_2 Polymerization & Cross-linking cytoplasm Cytoplasm membrane Cell Membrane periplasm Periplasm precursors UDP-NAG & UDP-NAM Synthesis lipid1 Lipid I Synthesis precursors->lipid1 lipid2 Lipid II Synthesis flipping Lipid II Flipping lipid2->flipping polymerization Transglycosylation flipping->polymerization crosslinking Transpeptidation polymerization->crosslinking peptidoglycan Peptidoglycan Cell Wall crosslinking->peptidoglycan inhibitor Antibacterial Compound inhibitor->crosslinking Inhibits

Caption: Inhibition of Bacterial Peptidoglycan Synthesis.

Antifungal Action: Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a crucial component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[21][22][23][24][25]

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_pathway Late Ergosterol Biosynthesis lanosterol->ergosterol_pathway ergosterol Ergosterol ergosterol_pathway->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor Antifungal Compound inhibitor->ergosterol_pathway Inhibits

References

Application Notes and Protocols for the Halogenation of the Pyridine Ring in Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective halogenation (bromination, chlorination, and iodination) of the pyridine ring of Methyl 2-phenylnicotinate. This compound serves as a valuable scaffold in medicinal chemistry, and the introduction of a halogen atom onto the pyridine moiety offers a versatile handle for further functionalization in the development of novel therapeutic agents.

Introduction

This compound possesses a pyridine ring system that is generally less reactive towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the directing effects of the existing substituents—the phenyl group at the 2-position and the methyl ester at the 3-position—play a crucial role in determining the regioselectivity of halogenation. The electron-withdrawing ester group deactivates the pyridine ring, particularly at the adjacent 4- and 6-positions, while the phenyl group can influence the electron density of the ring. Consequently, electrophilic halogenation is anticipated to occur preferentially at the C-5 position, which is meta to the ester group and para to the phenyl group, representing the most electronically favorable and sterically accessible site.

This document outlines protocols for the selective introduction of bromine, chlorine, and iodine at the 5-position of the pyridine ring of this compound.

Data Presentation

The following table summarizes the expected outcomes for the halogenation of this compound based on analogous reactions reported in the scientific literature.

Halogenation ReactionReagent(s)SolventTemperature (°C)Expected Major ProductReported Yield Range (%)
Bromination N-Bromosuccinimide (NBS), Sulfuric Acid (cat.)Acetic Acid80-100Methyl 5-bromo-2-phenylnicotinate75-85
Chlorination N-Chlorosuccinimide (NCS), Sulfuric Acid (cat.)Dichloroethane70-80Methyl 5-chloro-2-phenylnicotinate70-80
Iodination N-Iodosuccinimide (NIS), Trifluoroacetic AcidAcetonitrile60-70Methyl 5-iodo-2-phenylnicotinate65-75

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Glassware should be oven-dried before use to ensure anhydrous conditions where necessary.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Bromination of this compound

This protocol describes the selective bromination at the 5-position of the pyridine ring using N-Bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 5-bromo-2-phenylnicotinate.

Protocol 2: Chlorination of this compound

This protocol details the selective chlorination at the 5-position of the pyridine ring using N-Chlorosuccinimide (NCS).

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Add N-Chlorosuccinimide (1.1 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction to 70-80 °C.

  • Maintain stirring and heating for 6-8 hours, while monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by rotary evaporation.

  • The crude product, Methyl 5-chloro-2-phenylnicotinate, can be purified by column chromatography on silica gel.

Protocol 3: Iodination of this compound

This protocol describes the iodination at the 5-position of the pyridine ring using N-Iodosuccinimide (NIS) in the presence of trifluoroacetic acid.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add this compound (1.0 eq) and N-Iodosuccinimide (1.2 eq) to a round-bottom flask.

  • Add acetonitrile as the solvent.

  • To the stirred mixture, add trifluoroacetic acid (1.5 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C for 5-7 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to ambient temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting Methyl 5-iodo-2-phenylnicotinate by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow for the halogenation of this compound.

Halogenation_Pathways cluster_bromination Bromination cluster_chlorination Chlorination cluster_iodination Iodination start_br This compound reagents_br NBS, H₂SO₄ (cat.) Acetic Acid, 80-100 °C start_br->reagents_br product_br Methyl 5-bromo-2-phenylnicotinate reagents_br->product_br start_cl This compound reagents_cl NCS, H₂SO₄ (cat.) Dichloroethane, 70-80 °C start_cl->reagents_cl product_cl Methyl 5-chloro-2-phenylnicotinate reagents_cl->product_cl start_io This compound reagents_io NIS, TFA Acetonitrile, 60-70 °C start_io->reagents_io product_io Methyl 5-iodo-2-phenylnicotinate reagents_io->product_io

Caption: Reaction pathways for the halogenation of this compound.

Experimental_Workflow A 1. Reagent Addition (Substrate, Halogenating Agent, Solvent, Catalyst) B 2. Reaction (Heating and Stirring) A->B C 3. Work-up (Quenching, Neutralization, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: General experimental workflow for the synthesis of halogenated this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 2-phenylnicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling. Both methods form the crucial carbon-carbon bond between the pyridine ring and the phenyl group.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of methyl 2-chloronicotinate or methyl 2-bromonicotinate with phenylboronic acid in the presence of a palladium catalyst and a base.

  • Negishi Coupling: This method couples an organozinc reagent (e.g., phenylzinc chloride) with methyl 2-chloronicotinate or methyl 2-bromonicotinate, also catalyzed by a palladium or nickel complex.

Q2: What are the main challenges encountered in the synthesis of this compound that can lead to low yields?

A2: Synthesizing 2-substituted pyridines, such as this compound, can be challenging, a phenomenon often referred to as the "2-pyridyl problem". Key issues include:

  • Inefficient Catalytic System: The choice of palladium precursor and ligand is critical for catalytic activity.

  • Side Reactions: The most common side reactions that reduce the yield of the desired product are protodeboronation (in Suzuki coupling) and homocoupling of the starting materials.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation and stalling the reaction.

  • Difficulty in Product Purification: Separating the final product from unreacted starting materials, the catalyst, and byproducts can be challenging and lead to yield loss.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.

Q4: What are the common methods for purifying the final product, this compound?

A4: After the reaction is complete, the crude product is typically purified using one or a combination of the following methods:

  • Extraction: An initial workup involving extraction with a suitable organic solvent to separate the product from the aqueous phase.

  • Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes or petroleum ether is often used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.
Inefficient Catalyst/Ligand Combination For challenging substrates like 2-halopyridines, screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Inappropriate Base The choice of base is crucial. For Suzuki couplings, try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.
Incorrect Solvent Use anhydrous and degassed solvents. Common solvents for these couplings include toluene, dioxane, and THF, often with a small amount of water in Suzuki reactions.
Low Reaction Temperature Cross-coupling reactions often require elevated temperatures (e.g., 80-110 °C). Ensure the reaction is heated to the optimal temperature.
Issue 2: Presence of Significant Byproducts
Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using a slight excess of the halide component can sometimes mitigate this.
Protodeboronation of Boronic Acid (Suzuki) This side reaction replaces the boronic acid group with a hydrogen. It can be minimized by using anhydrous conditions, a suitable base (KF is sometimes used for this purpose), and shorter reaction times. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also help.
Hydrodehalogenation of the Starting Material This involves the replacement of the halogen on the pyridine ring with a hydrogen. This can be influenced by the catalyst/ligand system and the presence of moisture. Screening different ligands and ensuring anhydrous conditions can reduce this side reaction.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with Byproducts in Column Chromatography Optimize the solvent system for column chromatography by running preliminary TLCs with different solvent mixtures. A shallow gradient elution can improve separation.
Product is an Oil Instead of a Solid This could be due to residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. Further purification by another method, like distillation under reduced pressure, might be necessary.
Formation of an Emulsion During Workup To break emulsions during aqueous extraction, add a saturated brine solution.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via Suzuki-Miyaura and Negishi coupling. Note: These are starting points and may require optimization for specific laboratory conditions and reagent purity.

Protocol 1: Suzuki-Miyaura Coupling

Reaction Scheme:

G A Methyl 2-chloronicotinate C This compound A->C Pd catalyst, Base B Phenylboronic acid B->C G A Methyl 2-chloronicotinate C This compound A->C Pd catalyst B Phenylzinc chloride B->C workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Cross-Coupling Reaction Cross-Coupling Reaction Reaction Setup->Cross-Coupling Reaction Add reagents & catalyst Reaction Monitoring Reaction Monitoring Cross-Coupling Reaction->Reaction Monitoring TLC/GC-MS Quenching Quenching Reaction Monitoring->Quenching Reaction complete Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization NMR, MS troubleshooting Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Purity of Starting Materials Purity of Starting Materials Check Reagents->Purity of Starting Materials Catalyst Activity Catalyst Activity Check Reagents->Catalyst Activity Screen Ligands/Bases Screen Ligands/Bases Optimize Conditions->Screen Ligands/Bases Vary Temp/Time Vary Temp/Time Optimize Conditions->Vary Temp/Time Identify Side Reactions Identify Side Reactions Analyze Byproducts->Identify Side Reactions GC-MS, NMR

Technical Support Center: Purification of Crude Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 2-phenylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Crude this compound synthesized via a Suzuki-Miyaura coupling reaction is likely to contain several classes of impurities:

  • Starting Materials: Unreacted methyl 2-chloronicotinate (or the corresponding bromo/iodo derivative) and phenylboronic acid.

  • Catalyst Residues: Residual palladium catalyst, which can be in various oxidation states (Pd(0), Pd(II)) and may be complexed with phosphine ligands.

  • Homocoupling Byproducts: Biphenyl, formed from the coupling of two phenylboronic acid molecules.

  • Protodeboronation Byproduct: Methyl nicotinate, resulting from the replacement of the boronic acid group on phenylboronic acid with a hydrogen atom.[1][2]

  • Hydrolysis Product: 2-phenylnicotinic acid, formed if the methyl ester is hydrolyzed during the reaction or aqueous workup.[3]

Q2: What are the recommended general methods for purifying crude this compound?

A2: The primary methods for purifying this compound are column chromatography, crystallization, and vacuum distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of these techniques is often employed for optimal results.

Q3: My final product is dark-colored. What is the likely cause and how can I fix it?

A3: A dark color, often black or dark brown, in the purified product typically indicates the presence of residual palladium catalyst, often in the form of palladium black. This suggests that the initial purification steps were insufficient to remove all catalyst residues. To address this, consider treating a solution of your crude product with activated carbon or a specialized palladium scavenger before proceeding with further purification like column chromatography or crystallization.

Troubleshooting Guides

Low Purity After Column Chromatography

Issue: The purity of this compound is low after performing column chromatography, with impurities co-eluting with the product.

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing impurities to travel with the product. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. A common starting point for nicotinic acid esters is a petroleum ether/ethyl acetate mixture.[4]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude material loaded.
Presence of Acidic Impurities Acidic impurities, such as 2-phenylnicotinic acid, can cause streaking on the silica gel column. Before chromatography, wash a solution of the crude product in an organic solvent (e.g., ethyl acetate) with a mild aqueous base like sodium bicarbonate or sodium carbonate solution to remove acidic impurities.[2][5]
Difficulty in Crystallizing the Product

Issue: Attempts to crystallize this compound from various solvents have failed, resulting in an oil or no precipitation.

Potential Cause Recommended Solution
High Impurity Content The presence of significant amounts of impurities can inhibit crystallization. First, attempt to remove major impurities by other means, such as an aqueous wash to remove salts and water-soluble impurities, or a quick filtration through a plug of silica gel.
Incorrect Solvent Choice The product may be too soluble or insoluble in the chosen solvent at all temperatures. Systematically screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, methanol, and mixtures thereof). A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[3]
Oiling Out The product is coming out of solution as a liquid phase (oiling out) rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, scratching the inside of the flask to induce nucleation, or using a different solvent system.
Persistent Palladium Contamination

Issue: The final product is contaminated with palladium, even after initial purification attempts.

Potential Cause Recommended Solution
Soluble Palladium Species Simple filtration is often insufficient to remove soluble palladium complexes. Treat a solution of the crude product with a palladium scavenger. Options include: Activated Carbon: A cost-effective choice, but may lead to some product loss due to non-specific adsorption. Thiol-functionalized Silica Gel: More selective for palladium and can be easily removed by filtration.
Colloidal Palladium Colloidal palladium particles can be too small to be removed by standard filtration. Filter the reaction mixture through a pad of Celite® to trap fine palladium particles. This is often done as the first step of the workup.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Advantages Disadvantages
Column Chromatography >95%Good for separating a wide range of impurities.Can be time-consuming and require large volumes of solvent.
Crystallization >99%Can provide very high purity. Scalable.Requires finding a suitable solvent. Can have lower yields.
Vacuum Distillation >98%[6]Effective for removing non-volatile impurities. Good for large scale.Requires the compound to be thermally stable. Not effective for separating impurities with similar boiling points.

Experimental Protocols

Protocol 1: General Workup and Acid Removal
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether), determined by prior TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization
  • In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol or an ethyl acetate/hexane mixture).

  • Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent system.

  • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Purification_Workflow crude Crude Methyl 2-phenylnicotinate workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup palladium_removal Palladium Removal (e.g., Celite filtration, activated carbon) workup->palladium_removal If catalyst present chromatography Column Chromatography workup->chromatography If no catalyst color palladium_removal->chromatography crystallization Crystallization chromatography->crystallization For high purity distillation Vacuum Distillation chromatography->distillation Alternative for large scale pure_product Pure Methyl 2-phenylnicotinate chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree start Low Purity of This compound q1 Is the product dark-colored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Treat with activated carbon or palladium scavenger. Filter through Celite. a1_yes->sol1 q2 Are there multiple spots on TLC close to the product? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize column chromatography solvent system for better separation. a2_yes->sol2 q3 Does the product 'oil out' during crystallization? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Try a different crystallization solvent or slower cooling. a3_yes->sol3 end Re-evaluate synthesis for byproduct formation. a3_no->end

References

Technical Support Center: Synthesis of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-phenylnicotinate. The content is structured to address specific issues related to side-product formation during the synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a methyl 2-halonicotinate (typically chloro- or bromo-) with phenylboronic acid in the presence of a base.

Q2: What are the primary side-products observed during the Suzuki-Miyaura synthesis of this compound?

A2: The three main side-products that can complicate the synthesis and purification of this compound are:

  • Protodeboronation product (Benzene): Formed from the reaction of phenylboronic acid with a proton source.

  • Dehalogenation product (Methyl nicotinate): Results from the removal of the halogen atom from the starting methyl 2-halonicotinate.

  • Homocoupling product (Biphenyl): Arises from the coupling of two molecules of phenylboronic acid.

Q3: Why is my reaction yield low and a complex mixture of products observed?

A3: Low yields and product mixtures in Suzuki-Miyaura couplings for 2-arylpyridines can stem from several factors. Catalyst deactivation by the nitrogen atom of the pyridine ring can inhibit the reaction. Furthermore, the presence of water and oxygen can promote side reactions like protodeboronation and homocoupling, respectively. The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
High levels of Benzene (Protodeboronation) 1. Presence of excess water in the reaction mixture. 2. High reaction temperature. 3. Use of a strongly protic solvent. 4. Prolonged reaction time. 5. Base-catalyzed decomposition of the boronic acid.[1][2][3]1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Optimize the reaction temperature; avoid excessive heat. 3. Employ aprotic solvents like dioxane or toluene. 4. Monitor the reaction closely and stop it upon completion. 5. Consider using a milder base or boronic esters (e.g., pinacol esters) which are more stable.
Significant amount of Methyl nicotinate (Dehalogenation) 1. Presence of a hydride source (e.g., certain alcoholic solvents or amine bases). 2. The palladium complex can abstract a hydride and reductively eliminate the dehalogenated product.[4]1. Use aprotic solvents and non-hydridic bases (e.g., carbonates, phosphates). 2. Optimize the ligand to favor reductive elimination of the desired product over dehalogenation.
Formation of Biphenyl (Homocoupling) 1. Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.[5] 2. A slow transmetalation step can lead to a higher concentration of the organopalladium intermediate, which can then react with another molecule of the boronic acid.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Use a slight excess of the boronic acid to drive the cross-coupling reaction. 3. Choose a catalyst/ligand system that promotes a fast transmetalation step.
Low or No Product Formation 1. Catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst.[6] 2. Inefficient oxidative addition of the 2-halopyridine. 3. Suboptimal choice of base, solvent, or temperature.1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to shield the palladium center. 2. The reactivity of the halide is I > Br > Cl. Consider using the iodo or bromo derivative if the chloro derivative is unreactive.[7] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene), and temperatures (e.g., 80-110 °C).

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of the desired product and the formation of major side-products in a typical Suzuki-Miyaura coupling of a methyl 2-halonicotinate with phenylboronic acid. The data is illustrative and based on general trends observed in similar reactions.

Entry Halide (X) Base Solvent Atmosphere Yield of this compound (%) Major Side-Product(s) & Approx. %
1ClK₂CO₃Dioxane/H₂O (4:1)Inert75Benzene (~10%), Biphenyl (~5%)
2BrK₂CO₃Dioxane/H₂O (4:1)Inert85Benzene (~5%), Biphenyl (~2%)
3BrK₃PO₄TolueneInert90Benzene (~3%), Methyl nicotinate (~2%)
4BrK₂CO₃Dioxane/H₂O (4:1)Air40Biphenyl (~30%), Benzene (~15%)
5ClCs₂CO₃DioxaneInert80Benzene (~8%), Biphenyl (~4%)

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of methyl 2-chloronicotinate with phenylboronic acid.

Materials:

  • Methyl 2-chloronicotinate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add methyl 2-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Pathway and Side-Product Formation

Suzuki_Coupling_Side_Products cluster_reactants Reactants cluster_cycle Suzuki-Miyaura Cycle cluster_products Products cluster_side_products Side-Products Methyl_2_halonicotinate Methyl 2-halonicotinate Methyl_nicotinate Methyl nicotinate (Dehalogenation) Methyl_2_halonicotinate->Methyl_nicotinate Hydride Source Phenylboronic_acid Phenylboronic acid Transmetalation Transmetalation Phenylboronic_acid->Transmetalation Benzene Benzene (Protodeboronation) Phenylboronic_acid->Benzene H₂O, Base Biphenyl Biphenyl (Homocoupling) Phenylboronic_acid->Biphenyl O₂, Pd(II) Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Methyl_2_phenylnicotinate This compound (Desired Product) Reductive_Elimination->Methyl_2_phenylnicotinate

Caption: Main reaction pathway and competing side-product formations.

Troubleshooting Workflow

Troubleshooting_Workflow Dehalogenation Excess Methyl nicotinate? Homocoupling Excess Biphenyl? Dehalogenation->Homocoupling No Sol_Dehalo Use aprotic solvent Change base Dehalogenation->Sol_Dehalo Yes No_Reaction Mainly Starting Materials? Homocoupling->No_Reaction No Sol_Homo Degas thoroughly Maintain inert atmosphere Homocoupling->Sol_Homo Yes Sol_No_Reaction Check catalyst activity Use bulky ligand Screen bases/solvents No_Reaction->Sol_No_Reaction Yes Analysis Analysis Protodeboronation Protodeboronation Analysis->Protodeboronation Protodeboronation->Dehalogenation No Sol_Proto Sol_Proto Protodeboronation->Sol_Proto Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylnicotinate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the esterification of 2-phenylnicotinate and related sterically hindered aromatic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for esterifying the sterically hindered 2-phenylnicotinic acid?

A1: Due to the steric hindrance from the phenyl group at the 2-position, standard esterification methods can be challenging. The most effective strategies involve reaction conditions that can overcome this hindrance or that operate under mild conditions. These include:

  • Steglich Esterification: This is a highly effective method for sterically hindered substrates.[1] It uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-dimethylaminopyridine (DMAP), under mild, neutral conditions at room temperature.[2][3]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under very mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[4][5] It is particularly useful for temperature-sensitive or acid-labile substrates.

  • Fischer-Speier Esterification: While a classic method, it is often less effective for sterically hindered acids.[6] Success requires forcing conditions, such as a large excess of the alcohol, a strong acid catalyst (e.g., H₂SO₄), and elevated temperatures with efficient removal of water to drive the equilibrium forward.[7][8]

Q2: My esterification reaction yield is very low. What are the general causes?

A2: Low yields in the esterification of 2-phenylnicotinic acid are common and can often be attributed to several factors:

  • Steric Hindrance: The primary challenge is the steric bulk of the phenyl group adjacent to the carboxylic acid, which slows down the reaction rate.[1]

  • Reaction Equilibrium: For reversible reactions like Fischer esterification, the presence of water, a byproduct, can shift the equilibrium back toward the reactants.[9]

  • Reagent Purity: The purity of reactants and solvents is critical. The presence of water in solvents or reagents can inhibit the reaction.[9][10]

  • Suboptimal Conditions: Incorrect temperature, reaction time, or catalyst loading can lead to incomplete reactions.[11]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired ester.[12]

Q3: What are the typical side reactions I should be aware of?

A3: Depending on the method, several side reactions can occur:

  • Fischer Esterification: At the high temperatures required, decarboxylation of the nicotinic acid can occur, leading to the formation of 2-phenylpyridine.[12]

  • Steglich Esterification: A common side reaction is the O- to N-acyl rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards the alcohol.[2][13] The use of DMAP as a catalyst is crucial to suppress this side reaction.[2]

  • Mitsunobu Reaction: If the carboxylic acid is not acidic enough (pKa > 13), the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[4]

Q4: In a Fischer esterification, what is the best way to remove the water byproduct?

A4: Actively removing water is essential to drive the reaction to completion.[9] Effective methods include:

  • Dean-Stark Apparatus: This is the most common laboratory method. The reaction is run in a solvent like toluene that forms an azeotrope with water. The azeotrope distills into the trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[7]

  • Use of a Drying Agent: Adding a dehydrating agent, such as molecular sieves, directly to the reaction mixture can effectively sequester the water as it is formed.[9]

  • Excess Alcohol: Using the alcohol reactant in a large excess (often as the solvent) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7]

Q5: My Steglich esterification is failing. What should I troubleshoot?

A5: If your Steglich reaction is not proceeding, consider the following:

  • Reagent Quality: Carbodiimides like DCC and EDC are moisture-sensitive. Ensure they are fresh and have been stored properly. DMAP should also be of high purity.

  • Solvent Choice: Use anhydrous polar aproc solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[14]

  • N-Acylurea Formation: If the reaction is slow, the formation of the N-acylurea byproduct may be dominant. Ensure a catalytic amount (approx. 5 mol%) of DMAP is used, as it acts as an acyl transfer agent to prevent this side reaction.[13]

Q6: How can I effectively remove the byproducts from a Mitsunobu reaction workup?

A6: The main byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can complicate purification.[15] Strategies for their removal include:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by filtration from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

  • Chromatography: Column chromatography is the most reliable method for separating the desired ester from both byproducts.

  • Modified Reagents: Using polymer-bound triphenylphosphine can simplify workup, as the resulting phosphine oxide can be removed by simple filtration.[15]

Troubleshooting Guide

Problem: Low or No Ester Conversion
Symptom Possible Cause (Method-Specific) Suggested Solution
Reaction Stalled (TLC shows only starting material) Fischer: Insufficient acid catalyst, presence of water, or temperature too low. The steric hindrance of 2-phenylnicotinic acid requires more forcing conditions.Increase catalyst loading (e.g., from catalytic to 0.5-1.0 eq. H₂SO₄). Ensure all reagents and solvents are anhydrous.[9] Increase reaction temperature to ensure reflux and consider using a Dean-Stark trap to remove water.[7]
Steglich: Inactive coupling agent (DCC, EDC) due to hydration. Slow reaction leading to N-acylurea byproduct formation.[13]Use fresh or newly purchased DCC/EDC. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Confirm the addition of a DMAP catalyst (5-10 mol%) to accelerate the desired reaction.[13]
Mitsunobu: The pKa of 2-phenylnicotinic acid may be borderline for the reaction. Reagents (DEAD/DIAD, PPh₃) may have degraded. Incorrect order of reagent addition.Pre-forming the betaine intermediate by adding DEAD/DIAD to PPh₃ at 0 °C before adding the alcohol and then the acid may improve results.[4] Use fresh reagents and anhydrous solvents.
Problem: Multiple Spots on TLC / Formation of Impurities
Symptom Possible Cause (Method-Specific) Suggested Solution
New spot with lower Rf than starting acid Steglich: Formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[2]This side reaction is suppressed by DMAP, which acts as a more efficient acyl transfer reagent.[13] Ensure DMAP is present in the reaction mixture.
New spot with higher Rf than the desired ester Fischer: Decarboxylation of 2-phenylnicotinic acid at high temperatures to form 2-phenylpyridine.[12]Reduce the reaction temperature if possible, or shorten the reaction time. Monitor the reaction closely to avoid prolonged heating after completion.
Multiple unknown spots General: Starting material impurity. For instance, isocinchomeronic acid is a common impurity in nicotinic acids that can form diesters.[12]Purify the 2-phenylnicotinic acid starting material by recrystallization before performing the esterification.

Data Presentation: Comparison of Esterification Methods

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Carboxylic Acid Activator Strong Acid (e.g., H₂SO₄, p-TsOH)[6]Carbodiimide (e.g., DCC, EDC)PPh₃ + Azodicarboxylate (e.g., DEAD, DIAD)[4]
Catalyst Self-catalyzed by the strong acidDMAP (typically 5-10 mol%)[1]N/A
Stoichiometry Large excess of alcohol often used as solventNear stoichiometric (1.0-1.2 eq. of acid, alcohol, and coupling agent)Near stoichiometric (1.0-1.5 eq. of all reagents)[16]
Solvent Excess alcohol or non-polar solvent (e.g., Toluene)[6]Anhydrous polar aprotic (e.g., DCM, THF, DMF)Anhydrous polar aprotic (e.g., THF, Diethyl Ether)[4]
Temperature 60-120 °C (Reflux)[6]0 °C to Room Temperature[2]0 °C to Room Temperature[4]
Reaction Time 1-24 hours[6]2-12 hours2-8 hours
Key Byproducts WaterDicyclohexylurea (DCU) or other urea derivatives[2]Triphenylphosphine oxide (TPPO), Hydrazine derivative[15]
Advantages Inexpensive reagents, simple setupMild conditions, high yields for hindered substrates[1]Very mild conditions, useful for sensitive substrates[17]
Disadvantages Harsh acidic conditions, reversible, high temperatures[8]Expensive reagents, urea byproduct can be difficult to removeExpensive reagents, byproduct removal can be challenging[15]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This method is recommended for the esterification of 2-phenylnicotinic acid due to its effectiveness with sterically hindered substrates.[1]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-phenylnicotinic acid (1.0 eq.), the desired alcohol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add EDC (1.2 eq.) or a solution of DCC (1.2 eq.) in anhydrous DCM to the mixture dropwise over 15 minutes. If using DCC, a precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer-Speier Esterification

This method should be used when cost is a primary concern and the substrate can tolerate harsh acidic conditions.

  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if not using the alcohol as the solvent), add 2-phenylnicotinic acid (1.0 eq.) and a large excess of the desired alcohol (e.g., 20 equivalents, or use as the solvent).[7]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2-0.5 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC. If using a Dean-Stark trap, monitor the collection of water.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a large excess of alcohol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ until effervescence ceases.[9]

    • Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Protocol 3: General Procedure for Mitsunobu Reaction

This method is ideal for acid-sensitive substrates or when mild conditions are paramount.[17]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-phenylnicotinic acid (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[16]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[16] The reaction may develop a reddish-orange color that fades over time.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC.

  • Workup:

    • Remove the solvent under reduced pressure.

    • The crude residue can be directly purified by column chromatography. Alternatively, to remove some of the byproducts before chromatography, the residue can be triturated with cold diethyl ether, which may cause the TPPO to precipitate.[15]

  • Purification: Purify the crude material by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in 2-Phenylnicotinate Esterification start Low Yield or No Reaction method Which method was used? start->method fischer Fischer Esterification method->fischer Fischer steglich Steglich Esterification method->steglich Steglich mitsunobu Mitsunobu Reaction method->mitsunobu Mitsunobu fischer_q1 Is water being removed? fischer->fischer_q1 steglich_q1 Is DMAP present? steglich->steglich_q1 mitsunobu_q1 Was the correct order of addition used? mitsunobu->mitsunobu_q1 fischer_a1_no Action: Use Dean-Stark trap or add molecular sieves. fischer_q1->fischer_a1_no No fischer_q2 Are conditions harsh enough for hindered substrate? fischer_q1->fischer_q2 Yes fischer_a2_no Action: Increase temperature, reaction time, or catalyst load. fischer_q2->fischer_a2_no No fischer_q3 Is decarboxylation observed? fischer_q2->fischer_q3 Yes fischer_a3_yes Action: Reduce temperature and monitor reaction time closely. fischer_q3->fischer_a3_yes Yes steglich_a1_no Action: Add 5-10 mol% DMAP to suppress N-acylurea formation. steglich_q1->steglich_a1_no No steglich_q2 Are reagents anhydrous? steglich_q1->steglich_q2 Yes steglich_a2_no Action: Use fresh, anhydrous reagents and solvents. steglich_q2->steglich_a2_no No mitsunobu_a1_no Action: Try pre-forming betaine (PPh3 + DEAD first). mitsunobu_q1->mitsunobu_a1_no No mitsunobu_q2 Are reagents fresh? mitsunobu_q1->mitsunobu_q2 Yes mitsunobu_a2_no Action: Use fresh PPh3 and DEAD/DIAD. mitsunobu_q2->mitsunobu_a2_no No Steglich_Mechanism Simplified Steglich Esterification Pathway RCOOH R-COOH (2-Phenylnicotinic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl DCC DCC or EDC (Coupling Agent) DCC->O_Acyl DMAP DMAP (Catalyst) Acyl_Pyr N-Acylpyridinium Ion (Active Ester) DMAP->Acyl_Pyr ROH R'-OH (Alcohol) Ester R-COOR' (Desired Ester) ROH->Ester N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Slow Rearrangement (Side Reaction) O_Acyl->Acyl_Pyr Fast, Catalyzed by DMAP Acyl_Pyr->Ester Nucleophilic Attack

References

Troubleshooting low yield in Fischer esterification of nicotinic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Fischer esterification of nicotinic acids.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Fischer esterification of nicotinic acid and its derivatives.

Frequently Asked Questions

Q1: My reaction is not going to completion, resulting in a low yield. What are the common causes and solutions?

A low yield is often due to the reversible nature of the Fischer esterification.[1][2][3] The reaction reaches an equilibrium that may not favor the product.

Troubleshooting Steps:

  • Increase Alcohol Concentration: The most common strategy to shift the equilibrium is to use a large excess of the alcohol, which can also serve as the solvent.[1][2][3][4] Using a 10-fold excess of alcohol has been shown to increase yields dramatically.[1]

  • Remove Water: Water is a byproduct, and its presence allows the reverse reaction (ester hydrolysis) to occur.[1][2] Removing water as it forms will drive the reaction toward the ester product.[3][5] This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using concentrated sulfuric acid, which also acts as a dehydrating agent.[1][2][3][6]

  • Check Catalyst Activity: Ensure the acid catalyst is active and used in a sufficient amount. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various solid acid catalysts.[1][3][7][8]

  • Increase Reaction Time or Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature.[3][7] Typical reaction times can range from 1 to over 10 hours at temperatures between 60–110 °C.[3]

Q2: I suspect a side reaction is consuming my starting material. What are the likely side reactions with nicotinic acids?

Several side reactions can occur, particularly under harsh conditions.

  • Decarboxylation: At elevated temperatures and with prolonged heating in strong acid, nicotinic acids can undergo decarboxylation.[7] For example, 6-methylnicotinic acid can decarboxylate to form 2-methylpyridine. To minimize this, reduce the reaction temperature or shorten the reaction time.[7]

  • N-Methylation of the Pyridine Ring: This is not a common side reaction during Fischer esterification because the strong acid catalyst protonates the pyridine nitrogen, deactivating it towards electrophilic attack.[7] It is a greater concern when using alkylating agents like dimethyl sulfate.[7]

  • Formation of Diesters: If your nicotinic acid starting material is impure and contains di-acids (e.g., isocinchomeronic acid), these can react to form diester byproducts.[7] Purifying the starting material by recrystallization before the reaction is recommended.[7]

Q3: My product seems to be hydrolyzing back to the starting material during workup. How can I prevent this?

Ester hydrolysis is the reverse of esterification and is catalyzed by both acid and base.

  • Neutralize Carefully: During the workup, the strong acid catalyst must be neutralized. Use a mild base like a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for washing.[7][9][10] Avoid using strong bases like sodium hydroxide if possible, as they can readily hydrolyze the ester.

  • Minimize Contact with Water: Perform extractions and washes efficiently to minimize the time the ester is in contact with the aqueous phase.

  • Ensure Anhydrous Conditions: Use anhydrous solvents for extraction and dry the final organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[7]

Q4: I'm having difficulty purifying my final ester product. What are the best practices?

Purification of nicotinic acid esters can be challenging.

  • Extraction: After neutralizing the reaction mixture, extract the product into an organic solvent such as ethyl acetate or dichloromethane.[7][11]

  • Washing: Wash the organic layer sequentially with a saturated solution of NaHCO₃ (to remove acid), water, and finally brine (to aid in separating the organic and aqueous layers).[7]

  • Final Purification: The crude product obtained after solvent evaporation can be further purified by:

    • Column Chromatography: This is effective for separating the desired ester from non-polar byproducts or unreacted starting material.[7][9]

    • Recrystallization: If the ester is a solid, recrystallization can be a highly effective purification method.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield issues.

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_excess Increase Excess Alcohol / Remove H2O incomplete->increase_excess check_side_reactions Analyze for Side Products (NMR, GC-MS) complete->check_side_reactions increase_time_temp Increase Time / Temperature check_catalyst Check Catalyst Activity optimize_conditions Optimize Conditions check_catalyst->optimize_conditions check_workup Review Workup & Purification Procedure optimize_purification Optimize Purification check_workup->optimize_purification

A logical workflow for troubleshooting low-yield Fischer esterification.

Data Summary

The following tables summarize reaction conditions from various Fischer esterification methods for nicotinic acid and related compounds to illustrate the impact of different parameters on yield.

Table 1: Comparison of Esterification Methods for Nicotinic Acid
MethodCatalystAlcohol/SolventTime & TemperatureYieldReference
Traditional FischerConc. H₂SO₄Methanol13 hours (Reflux)23.39%[9]
Solid Acid CatalystHND230Ethanol / Toluene4+ hours (55°C to Reflux)Up to 97%[9]
Via Nicotinoyl ChlorideThionyl ChlorideDichloromethane~50 hours (Total)~45%[9]
Table 2: Effect of Excess Alcohol on Yield (Model Reaction: Acetic Acid + Ethanol)
Molar Ratio (Acid:Alcohol)YieldReference
1 : 165%[1]
1 : 1097%[1]

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid

This protocol is adapted from a high-yield method using a solid acid catalyst and a Dean-Stark trap to remove water.[9]

Materials:

  • Nicotinic acid

  • Absolute ethanol (2 mol equivalent)

  • Toluene

  • Solid acid catalyst (e.g., HND230)

  • 500 mL four-necked flask

  • Dean-Stark trap and condenser

Procedure:

  • To the 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), the solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[9]

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Slowly heat the mixture to 55°C and stir for 4 hours.[9]

  • Increase the temperature to reflux to begin azeotropically removing the water formed during the reaction via the Dean-Stark trap.[9]

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[9]

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • Remove the toluene and excess ethanol from the filtrate by distillation under reduced pressure to yield the crude ethyl nicotinate.

  • Purify the crude product by column chromatography or recrystallization as needed.[7][9]

Protocol 2: General Purification Workflow

This protocol outlines a standard liquid-liquid extraction and workup procedure.[7][10]

Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a large excess of alcohol as the solvent, remove most of it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel. Carefully neutralize the remaining acid by washing with a saturated aqueous solution of NaHCO₃. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Separate the layers. Extract the aqueous layer again with the organic solvent to recover any dissolved product.

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

Visualizations

Fischer Esterification Mechanism

The diagram below illustrates the multi-step, reversible mechanism of the Fischer esterification.

G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination of Water cluster_4 5. Deprotonation p1 Carboxylic Acid + H+ p2 Protonated Carbonyl (activated) p1->p2 (fast) p3 Tetrahedral Intermediate p2->p3 + R'OH (slow) p4 Protonated Ether Oxygen p3->p4 (fast) p5 Protonated Ester p4->p5 - H2O (slow) p6 Ester Product p5->p6 - H+ (fast)

The reversible mechanism of Fischer esterification.
Experimental Workflow: High-Yield Protocol

This diagram visualizes the key steps in the high-yield esterification protocol.

G start Combine Reactants: Nicotinic Acid, EtOH, Toluene, Catalyst heat1 Stir at 55°C for 4h start->heat1 reflux Heat to Reflux Collect H2O in Dean-Stark Trap heat1->reflux monitor Monitor H2O Collection reflux->monitor monitor->reflux Water still collecting cool Cool to Room Temperature monitor->cool No more water filter Filter to Recover Catalyst cool->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate purify Purify Crude Ester (Chromatography / Recrystallization) concentrate->purify

Workflow for high-yield esterification using a Dean-Stark trap.

References

Technical Support Center: Purifying Nicotinic Acid Esters via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of nicotinic acid esters using column chromatography.

Troubleshooting Guide

Encountering issues during the purification of nicotinic acid esters is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Suggested Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The product has very high affinity for the stationary phase.Consider switching to a more polar stationary phase, such as alumina, or using a stronger eluent system.
Product elutes with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a higher percentage of hexane in a hexane/ethyl acetate mixture.
Poor separation of product and impurities The mobile phase polarity is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100 g of silica gel for every 1 g of crude product.
Streaking or tailing of spots on TLC/bands on the column The compound is acidic or basic, leading to interactions with the silica gel.Add a small amount of a modifier to the mobile phase. For acidic compounds like residual nicotinic acid, adding a small percentage of acetic acid can help. For basic compounds, adding a small amount of triethylamine can improve peak shape.[1]
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent, and load it carefully onto the top of the column.
Cracked or disturbed silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Colored impurities co-eluting with the product Residual coupling reagents or byproducts from the reaction.Consider a pre-purification workup, such as washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted nicotinic acid.[2]
The presence of highly colored impurities.A preliminary purification step, such as recrystallization or treatment with activated carbon, may be necessary before chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of nicotinic acid esters?

A1: A common starting point for many organic esters is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific ester's polarity. It is highly recommended to first determine the best solvent system by running thin-layer chromatography (TLC) plates with varying ratios of these solvents. The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4.

Q2: What is the best stationary phase for purifying nicotinic acid esters?

A2: Silica gel is the most common and generally effective stationary phase for the purification of nicotinic acid esters. For certain applications or particularly polar esters, alumina (neutral or basic) may also be a suitable choice.

Q3: My nicotinic acid ester seems to be hydrolyzing on the silica gel column. What can I do?

A3: If you suspect hydrolysis, especially with more reactive esters, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.

Q4: How can I remove unreacted nicotinic acid before running a column?

A4: Unreacted nicotinic acid can often be removed with a simple liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate and wash it with a mild aqueous base such as a saturated sodium bicarbonate solution.[2] The basic wash will deprotonate the nicotinic acid, making it soluble in the aqueous layer.

Q5: I used DMF as a solvent in my reaction, and it's showing up in my purified fractions. How can I remove it?

A5: DMF can be difficult to remove by column chromatography as it is quite polar. A thorough aqueous workup before the column is recommended. Washing the organic layer multiple times with water or a brine solution can help remove the majority of the DMF.

Q6: Can I use reverse-phase chromatography to purify my nicotinic acid ester?

A6: Yes, reverse-phase chromatography using a stationary phase like C18-functionalized silica is a viable option, particularly for more polar nicotinic acid esters or for analytical purposes like HPLC.[4][5] In this case, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[4][6][7]

Experimental Protocol: Column Chromatography of a Nicotinic Acid Ester

This protocol provides a general methodology for the purification of a nicotinic acid ester. The specific solvent system and column dimensions will need to be optimized for each unique ester.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add another layer of sand on top of the silica gel bed to prevent disturbance upon sample loading.

  • Continuously add the mobile phase to the top of the column, never letting the silica gel run dry.

2. Sample Preparation and Loading:

  • Dissolve the crude nicotinic acid ester in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then removing the solvent under reduced pressure.

  • Carefully add the prepared sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

4. Analysis of Fractions:

  • Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Combine the pure fractions.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nicotinic acid ester.

Visualizations

experimental_workflow prep_column 1. Prepare Column prep_sample 2. Prepare and Load Sample prep_column->prep_sample elute 3. Elute and Collect Fractions prep_sample->elute analyze 4. Analyze Fractions (TLC) elute->analyze isolate 5. Isolate Product analyze->isolate troubleshooting_logic start Problem Encountered poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution streaking Streaking/Tailing? start->streaking optimize_mp Optimize Mobile Phase (TLC) poor_separation->optimize_mp Yes check_loading Check Sample Loading poor_separation->check_loading Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_modifier Add Modifier to Mobile Phase streaking->add_modifier Yes check_packing Check Column Packing streaking->check_packing Yes

References

Technical Support Center: Purification of Methyl 2-phenylnicotinate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-phenylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound preparations synthesized via Suzuki-Miyaura coupling?

A1: The most common impurities include:

  • Unreacted starting materials: Such as the halo-pyridine precursor (e.g., Methyl 2-chloronicotinate) and phenylboronic acid.

  • Homocoupled byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and a bipyridine derivative (from the coupling of two halo-pyridine molecules). The formation of these is often promoted by the presence of oxygen.[1]

  • Protodeboronation product: Benzene, formed by the cleavage of the carbon-boron bond in phenylboronic acid by a proton source (e.g., water).

  • Catalyst residues: Palladium catalyst and phosphine ligands from the reaction.

  • Hydrolysis product: 2-Phenylnicotinic acid, resulting from the hydrolysis of the methyl ester. This can occur during aqueous workup or if water is present under basic or acidic conditions.

Q2: My crude this compound appears as an oil and is difficult to handle. What should I do?

A2: "Oiling out" instead of crystallizing is a common issue, especially if impurities are present that depress the melting point. Consider the following:

  • Attempt to purify a small sample by column chromatography to remove the bulk of the impurities. The purified product may then crystallize.

  • Try co-distillation with a non-polar solvent like toluene under reduced pressure to remove residual solvents that may be preventing crystallization.

  • If the product is intended for a subsequent reaction step where it is used in solution, proceeding with the oily crude material after a thorough drying under high vacuum may be acceptable, with the purity being reassessed after the next step.

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Residual palladium can often be removed by:

  • Silica gel column chromatography: Palladium residues often adhere strongly to silica gel.

  • Activated charcoal treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can adsorb the palladium, which is then removed by filtration.

  • Aqueous washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or cysteine can help extract the palladium into the aqueous phase.

Q4: I am having trouble separating my product from a byproduct with very similar polarity on TLC.

A4: This is a common challenge in chromatography. Here are some strategies:

  • Optimize the solvent system: Test a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a toluene/acetone or a dichloromethane/methanol system. Even small additions of a third solvent can sometimes dramatically improve separation.

  • Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel.

  • Consider recrystallization: If the product is solid, recrystallization may be a more effective technique for removing impurities with similar polarity, as the process depends on differences in solubility and crystal lattice packing.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of spots on TLC The solvent system is not optimal.Test a range of solvent polarities (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexane). If separation is still poor, try different solvent combinations like dichloromethane/methanol or toluene/ethyl acetate.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. A flush with a highly polar solvent like 10% methanol in dichloromethane can be used at the end to elute highly retained compounds.
Streaking or tailing of spots on TLC/column The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For basic compounds like pyridines, add 0.5-1% triethylamine. For acidic compounds (like the hydrolysis byproduct), add 0.5-1% acetic or formic acid.
Cracked or channeled silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A layer of sand on top of the silica can help prevent disturbance when adding solvent.
Recrystallization
Issue Potential Cause Recommended Solution
Product "oils out" instead of crystallizing The solution is too supersaturated, cooling is too rapid, or the melting point of the impure product is below the temperature of the solution.Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent to reduce saturation. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
No crystals form upon cooling The solution is not saturated enough, or the product is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, the solvent may not be suitable. Try a different solvent or a mixed solvent system.
Low recovery of purified product Too much solvent was used for recrystallization, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline based on common practices for the purification of 2-arylpyridine derivatives.[2][3][4] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

1. TLC Analysis:

  • Prepare several TLC chambers with different solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of the TLC plates.

  • Develop the plates and visualize the spots under UV light (254 nm).

  • The ideal solvent system will give the product an Rf value of approximately 0.2-0.35.[5]

2. Column Preparation:

  • Select an appropriately sized flash chromatography column.

  • Prepare a slurry of silica gel in the least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column and allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

  • Carefully add the dry-loaded sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent mixture.

  • Collect fractions in test tubes.

  • Gradually increase the polarity of the eluent as needed, based on TLC monitoring of the fractions.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.

1. Solvent Screening:

  • Place a small amount of the crude product (20-30 mg) into several test tubes.

  • Add a small amount of a different solvent to each tube at room temperature (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane/ethyl acetate mixture).

  • Observe the solubility. A good recrystallization solvent will dissolve the compound poorly at room temperature but well when heated.

  • Heat the tubes with the insoluble or sparingly soluble samples. If the compound dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent portion-wise while heating the flask with stirring. Add just enough hot solvent to completely dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Chromatography and Recrystallization of 2-Arylpyridine Derivatives

Purification MethodSolvent System (Non-polar/Polar)Comments
Column Chromatography Hexane / Ethyl AcetateA standard system with a wide polarity range. Good for moderately polar compounds.
Toluene / Ethyl AcetateOffers different selectivity compared to aliphatic/ester mixtures.
Dichloromethane / MethanolFor more polar compounds. Start with a low percentage of methanol.
Recrystallization Ethanol or IsopropanolOften good for moderately polar compounds.
Hexane / Ethyl AcetateA mixed solvent system where the compound is dissolved in hot ethyl acetate and hexane is added until turbidity is observed.
TolueneCan be effective for aromatic compounds.

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedTypical Purity Level Achievable
¹H NMR Structural confirmation and detection of proton-containing impurities.>95% (by integration against a standard)
LC-MS Molecular weight confirmation and detection of trace impurities.>99%
HPLC Quantitative assessment of purity and detection of non-volatile impurities.>99%
GC-MS Assessment of volatile impurities and byproducts.>99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Methyl 2-phenylnicotinate tlc TLC Analysis (Solvent System Selection) synthesis->tlc Sample column Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization tlc->recrystallization Solvent Choice analysis NMR, LC-MS, HPLC column->analysis Purified Fractions recrystallization->analysis Purified Crystals pure_product Pure Methyl 2-phenylnicotinate analysis->pure_product Purity >98% troubleshooting_logic start Crude Product Impure is_solid Is the product a solid? start->is_solid column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes good_separation Good Separation by TLC? column_chrom->good_separation oiling_out Product Oils Out? recrystallize->oiling_out oiling_out->column_chrom Yes pure Pure Product oiling_out->pure No optimize_solvent Optimize Solvent System good_separation->optimize_solvent No good_separation->pure Yes optimize_solvent->column_chrom

References

Scaling up the synthesis of Methyl 2-phenylnicotinate challenges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of Methyl 2-phenylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the reaction of a methyl 2-halonicotinate (typically chloro- or bromo-) with phenylboronic acid in the presence of a palladium catalyst and a base. Alternative methods might include other cross-coupling reactions, but the Suzuki-Miyaura coupling is often preferred due to its functional group tolerance and generally high yields.

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A2: When scaling up, key factors to control include heat transfer, mixing efficiency, and the safe handling of large quantities of reagents.[3] The exothermic nature of the reaction can become a significant issue at a larger scale and must be managed to prevent runaway reactions.[4][5] Consistent particle size of the final product is also crucial as it can affect the manufacturing process of the drug.[4]

Q3: What are the typical byproducts in the synthesis of this compound via Suzuki-Miyaura coupling?

A3: Common side products can include the homocoupling of the phenylboronic acid to form biphenyl, and the hydrodehalogenation of the methyl 2-halonicotinate starting material.[6] The formation of these byproducts can be influenced by the choice of catalyst, ligand, base, and reaction temperature.

Q4: How can I purify this compound at a large scale?

A4: While laboratory-scale purification is often achieved by column chromatography, this method is not always practical for large-scale production.[7] At scale, purification is typically achieved through crystallization or distillation. Developing a robust crystallization process is often a critical step in the process development to ensure high purity and consistent product form.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst that is activated in situ.
Incorrect reaction temperatureOptimize the reaction temperature. Suzuki-Miyaura couplings are typically run at elevated temperatures (80-110 °C).[6]
Inappropriate baseThe choice of base is critical. Common bases for Suzuki-Miyaura coupling include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction.
Reaction Stalls Before Completion Insufficient mixingInadequate agitation can lead to poor mass transfer, especially in heterogeneous mixtures. Ensure the stirring is efficient for the scale of the reaction.
Catalyst degradationThe catalyst may degrade over the course of the reaction. In some cases, a second charge of the catalyst may be necessary.
Formation of Significant Impurities Oxygen contaminationThe reaction should be run under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst deactivation and side reactions.
Incorrect stoichiometryEnsure the ratio of reactants, base, and catalyst is correct. An excess of the boronic acid is often used.
Difficulties in Product Isolation Product is an oilIf the product does not crystallize easily, consider converting it to a salt (e.g., hydrochloride) to facilitate isolation as a solid.
Emulsion formation during workupBreak emulsions by adding brine or by filtering the mixture through a pad of celite.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-chloronicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add methyl 2-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for Scale-Up
  • Reaction Vessel: Use a jacketed reactor for better temperature control.

  • Reagent Addition: For highly exothermic reactions, consider the controlled addition of one of the reactants to manage the heat evolution.

  • Workup: A liquid-liquid extraction setup will be necessary for the aqueous workup.

  • Purification: Develop a crystallization procedure for the final product purification instead of chromatography.

Visualizations

experimental_workflow reagents 1. Charge Reactants: - Methyl 2-chloronicotinate - Phenylboronic acid - K₂CO₃ - Toluene/Water degas 2. Degas Mixture reagents->degas catalyst 3. Add Catalyst: - Pd(OAc)₂ - PPh₃ degas->catalyst reaction 4. Heat and Stir (90°C, 12-16h) catalyst->reaction workup 5. Aqueous Workup reaction->workup purification 6. Purification workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Stalled Reaction check_temp Is Temperature Correct? start->check_temp check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_mixing Is Mixing Adequate? check_catalyst->check_mixing Yes add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst No increase_stirring Increase Stirring Speed check_mixing->increase_stirring No success Reaction Proceeds check_mixing->success Yes adjust_temp->check_temp add_catalyst->check_catalyst increase_stirring->check_mixing

Caption: Troubleshooting workflow for low yield in the synthesis.

logical_relationships synthesis This compound Synthesis yield Yield synthesis->yield purity Purity synthesis->purity cost Cost synthesis->cost safety Safety synthesis->safety catalyst Catalyst Choice catalyst->yield catalyst->purity catalyst->cost base Base Selection base->yield base->purity solvent Solvent System solvent->yield solvent->safety temperature Reaction Temperature temperature->yield temperature->purity temperature->safety

References

Technical Support Center: Minimizing Byproduct Formation During MEP Pathway Operations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The focus is on minimizing the formation of unwanted byproducts and the accumulation of intermediate metabolites, which can hinder the efficient production of desired isoprenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific experimental issues.

Issue 1: Accumulation of Upstream Intermediates (DXP, MEP, CDP-ME)

Q1: My in vivo system shows high levels of DXP and MEP, but low levels of downstream products. What is the likely cause?

A1: This often points to a bottleneck at the enzymes that consume these intermediates. Key factors to investigate include:

  • Insufficient Enzyme Activity: The enzymes DXR (consumes DXP) and IspD (consumes MEP) may have low expression levels or specific activity in your system.

  • Cofactor Limitation: The DXR enzyme requires NADPH as a reductant. Insufficient NADPH availability can limit the conversion of DXP to MEP.

  • Feedback Inhibition: High concentrations of downstream products like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) can allosterically inhibit DXS, the first enzyme in the pathway, though this would typically reduce the accumulation of DXP as well.

Troubleshooting Steps:

  • Quantify Enzyme Expression: Use proteomics or western blotting to confirm the expression levels of DXR and IspD.

  • Enhance Cofactor Supply: Consider metabolic engineering strategies to increase the intracellular pool of NADPH.

  • Optimize Codons: Ensure the genes for DXR and IspD are codon-optimized for your expression host.

Issue 2: Significant Accumulation and Export of MEcDP

Q2: I am observing a significant buildup of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) in my microbial culture, and it's being exported into the medium. Why is this happening and how can I fix it?

A2: MEcDP accumulation is a common problem and strongly indicates a bottleneck at the subsequent enzymatic steps, which are catalyzed by IspG and IspH.[1] These enzymes are iron-sulfur [4Fe-4S] cluster-containing proteins and are often sensitive to oxygen.[2]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: For in vitro assays and for microbial cultures, maintaining strict anaerobic conditions can be crucial for the activity of IspG and IspH. Oxygen can damage the iron-sulfur clusters, inactivating the enzymes.[2]

  • Co-expression of Fe-S Cluster Assembly Machinery: The proper formation of the [4Fe-4S] clusters in IspG and IspH is essential for their activity. In a heterologous host, it may be necessary to co-express chaperones or components of the iron-sulfur cluster (ISC) or sulfur mobilization (SUF) assembly systems.[3]

  • Provide Sufficient Reducing Equivalents: IspG and IspH require a supply of electrons, often provided in vivo by ferredoxin or flavodoxin.[4] Overexpressing the native or a suitable heterologous electron transfer system can alleviate the bottleneck.

  • Balance Pathway Flux: Overexpression of upstream enzymes like DXS without a corresponding increase in the activity of downstream enzymes will often lead to a buildup of intermediates like MEcDP.[1] Consider creating a balanced overexpression strategy, potentially by co-overexpressing DXS, IspG, and IspH.[1]

Issue 3: Low Overall Pathway Flux and Isoprenoid Titer

Q3: My engineered strain is not producing the expected titers of my target isoprenoid. What are the general factors I should check?

A3: Low productivity can result from a variety of factors affecting overall enzyme activity and pathway efficiency.[5][6][7]

Troubleshooting Steps:

  • Check Precursor Supply: The MEP pathway starts with pyruvate and glyceraldehyde 3-phosphate (G3P). Ensure your central carbon metabolism is providing an adequate and balanced supply of these precursors. Imbalances can limit the initial step catalyzed by DXS.[2]

  • Verify Cofactor Availability: The pathway has a high demand for ATP (for IspE) and NADPH (for DXR). Cellular energy charge and redox state are critical.

  • Review Assay/Culture Conditions:

    • pH: Ensure the pH of your in vitro assay buffer or culture medium is optimal for all enzymes in the pathway.[6]

    • Temperature: Operate at the optimal temperature for your enzymes. High temperatures can lead to denaturation.[5]

    • Substrate Concentration: In vitro, ensure substrate concentrations are not limiting. In vivo, precursor supply is the equivalent.[7]

  • Consider Intermediate Toxicity: High concentrations of certain intermediates may be toxic to the host cells, leading to growth inhibition and reduced productivity.

Issue 4: Appearance of Unexpected Byproducts like Laurencione

Q4: In my cell-free system, I've detected laurencione. What is its origin?

A4: The formation of laurencione has been observed in early experiments deciphering the MEP pathway when pyruvate and D-glyceraldehyde were incubated with cell-free extracts. It is considered a byproduct of the initial steps of the pathway. While the exact mechanism is not fully elucidated in recent literature, it likely arises from non-enzymatic side reactions of early pathway intermediates. Optimizing the concentrations of substrates and enzymes, and ensuring the presence of all necessary cofactors for the subsequent enzymatic steps, can help to channel intermediates down the productive pathway and minimize such side reactions.

Quantitative Data on Intermediate Accumulation

The following table summarizes data from a study on Zymomonas mobilis, illustrating how overexpression of the first enzyme in the pathway (DXS2) can lead to significant accumulation of downstream intermediates, particularly MEcDP.

MetaboliteStrain: Wild-Type (μmol/gDCW)Strain: DXS2 Overexpression (μmol/gDCW)Fold Change
DXP0.282.69.3
MEP0.040.215.3
CDP-ME0.030.279.1
MEcDP0.4950.0102.0
HMBDP0.010.033.0
IPP/DMAPP0.010.044.0
Data adapted from Khana et al., mSystems, 2023.[8] This highlights that IspG, which consumes MEcDP, becomes a major bottleneck when the upstream flux is increased.[1]

Experimental Protocols

Protocol 1: Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of phosphorylated intermediates of the MEP pathway from bacterial cells.

1. Sample Collection and Quenching: a. Rapidly withdraw a defined volume of cell culture (e.g., 1 mL at OD600 ≈ 0.5). b. Immediately centrifuge at high speed (e.g., 13,000 x g) for 1 min at 4°C. c. Discard the supernatant and resuspend the cell pellet in 90 µL of an ice-cold quenching solution (e.g., 40% methanol, 40% acetonitrile, 20% water with 0.5% formic acid). d. Add 10 µL of an appropriate internal standard solution.

2. Metabolite Extraction: a. Incubate the quenched samples at -20°C for 1 hour to ensure quantitative extraction. b. Centrifuge at 17,000 x g for 5 min at 4°C to pellet cell debris. c. Transfer the supernatant containing the metabolites to a new microcentrifuge tube or a measurement vial for LC-MS analysis.

3. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for separating polar, phosphorylated compounds. b. Mobile Phase A: An aqueous buffer, such as 10 mM ammonium acetate in water, adjusted to a slightly basic pH. c. Mobile Phase B: Acetonitrile. d. Gradient: Run a gradient from high organic (e.g., 90% B) to high aqueous to elute the polar analytes. e. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of each intermediate. Define precursor-product ion pairs for each metabolite and the internal standard.

4. Data Analysis: a. Integrate the peak areas for each metabolite and the internal standard. b. Generate a standard curve using authentic chemical standards for absolute quantification. c. Normalize the quantified metabolite amounts to the initial cell biomass (e.g., dry cell weight).

Protocol 2: In Vitro Reconstitution of MEP Pathway Segments

This protocol outlines a general approach for setting up an in vitro assay for a segment of the MEP pathway, for instance, the conversion of MEP to MEcDP.

1. Reagent Preparation: a. Enzymes: Purify recombinant IspD, IspE, and IspF enzymes. Ensure high purity and confirm activity. b. Substrates: Prepare stock solutions of MEP, CTP, and ATP of known concentrations. c. Assay Buffer: Prepare a buffer at an optimal pH (e.g., 7.5-8.0) containing necessary cations, such as MgCl₂, which is crucial for the activity of many kinases and transferases in the pathway. A typical buffer might be 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT.

2. Assay Setup: a. Prepare a master mix containing the assay buffer, CTP, ATP, and MgCl₂. b. Aliquot the master mix into reaction tubes. c. Add the purified enzymes (IspD, IspE, IspF) to the reaction tubes. Pre-incubate for 5 minutes at the desired temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate, MEP. e. The final reaction volume could be 50-100 µL.

3. Reaction and Quenching: a. Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). Time course experiments are recommended to ensure measurements are taken during the initial linear rate. b. Stop the reaction by adding a quenching agent, such as an equal volume of cold methanol or by heat inactivation.

4. Analysis: a. Analyze the reaction mixture for the formation of the product (MEcDP) and consumption of the substrate (MEP) using the LC-MS/MS method described above or another suitable analytical technique like HPLC.

Visualizations

MEP_Pathway_Bottlenecks cluster_input Central Metabolism cluster_MEP_pathway MEP Pathway cluster_byproducts Byproducts / Loss Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3P G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) (NADPH) CDP_ME CDP-ME MEP->CDP_ME IspD (CTP) CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE (ATP) MEcDP MEcDP CDP_MEP->MEcDP IspF HMBPP HMBPP MEcDP->HMBPP IspG ([4Fe-4S]) Export MEcDP Export MEcDP->Export Bottleneck Common Bottleneck: IspG/IspH activity leads to MEcDP accumulation and export. IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH ([4Fe-4S])

Caption: MEP pathway showing the common bottleneck at IspG/IspH.

Troubleshooting_Workflow Start High MEcDP Accumulation Observed Check_Oxygen Are experimental conditions strictly anaerobic? Start->Check_Oxygen Check_FeS_Assembly Is Fe-S cluster assembly machinery sufficient? Check_Oxygen->Check_FeS_Assembly Yes Solution_Oxygen Implement or improve anaerobic techniques. Check_Oxygen->Solution_Oxygen No Check_Reductant Is the electron supply to IspG/IspH adequate? Check_FeS_Assembly->Check_Reductant Yes Solution_FeS_Assembly Co-express Fe-S cluster assembly proteins (e.g., SUF/ISC). Check_FeS_Assembly->Solution_FeS_Assembly No Check_Flux_Balance Is upstream flux (e.g., from DXS) balanced with downstream capacity? Check_Reductant->Check_Flux_Balance Yes Solution_Reductant Overexpress ferredoxin/ flavodoxin and their reductase. Check_Reductant->Solution_Reductant No Solution_Flux_Balance Co-overexpress IspG/IspH or modulate DXS expression. Check_Flux_Balance->Solution_Flux_Balance No

Caption: Troubleshooting workflow for high MEcDP accumulation.

LCMS_Workflow A 1. Cell Culture Sampling B 2. Rapid Quenching (e.g., Cold Methanol/Acetonitrile) A->B C 3. Metabolite Extraction B->C D 4. Centrifugation (Remove Debris) C->D E 5. Supernatant Collection D->E F 6. HILIC LC Separation E->F G 7. MS/MS Detection (Negative Ion Mode, MRM) F->G H 8. Data Analysis (Quantification vs Standards) G->H

Caption: Experimental workflow for LC-MS analysis of MEP intermediates.

References

Technical Support Center: Recrystallization of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the recrystallization of Methyl 2-phenylnicotinate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Q1: My this compound will not dissolve in the chosen solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. You have a few options:

  • Increase the solvent volume: Add small increments of the hot solvent until the compound dissolves. Be aware that using a large volume of solvent may lead to poor recovery of your product.

  • Switch to a more suitable solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers. For an ester like this compound, solvents like ethyl acetate might be a good starting point.[1]

  • Use a solvent mixture: If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[1]

Q2: The dissolved this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is cooled too quickly. To address this:

  • Reheat the solution: Heat the mixture until the oil redissolves completely.

  • Add more solvent: This will lower the saturation of the solution.

  • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: After recrystallization, the yield of my this compound is very low. What are the possible reasons and how can I improve it?

A3: Low recovery can be due to several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing the crystals with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the loss of your product.

Q4: The recrystallized this compound is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, you can use activated charcoal to remove the colored impurities.

  • Dissolve the crude product in the appropriate hot solvent.

  • Allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% of the solute's weight).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal.[2]

  • Allow the filtrate to cool slowly to form decolorized crystals.

It is important to note that adding charcoal to a boiling solution can cause it to boil over violently.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screening for this compound?

A2: A systematic solvent screening is crucial for successful recrystallization. The following protocol can be used:

Table 1: Protocol for Solvent Screening

StepProcedureObservation
1 Place approximately 50 mg of crude this compound into a small test tube.
2 Add 0.5 mL of the test solvent at room temperature and agitate.Note the solubility (soluble, partially soluble, or insoluble).
3 If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.Note if the compound dissolves completely. An ideal solvent will dissolve the compound when hot.
4 If the compound dissolves in the hot solvent, allow the solution to cool to room temperature, and then place it in an ice-water bath for 15-20 minutes.Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.[2]
5 Repeat this procedure with a range of solvents of varying polarities.

Q3: What is the general experimental protocol for the recrystallization of this compound?

A3: The following is a general procedure for recrystallization:

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success no_dissolve Product Does Not Dissolve observe->no_dissolve Problem oiling_out Product Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem action_solvent Change Solvent or Use Solvent Mixture no_dissolve->action_solvent action_reheat Reheat and Add More Solvent oiling_out->action_reheat action_induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->action_induce action_yield Optimize: - Minimize Solvent - Slow Cooling low_yield->action_yield action_solvent->dissolve action_reheat->cool action_induce->cool action_yield->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of Methyl 2-phenylnicotinate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization and validation of Methyl 2-phenylnicotinate. Due to the limited availability of direct experimental data for this compound in public databases, this guide leverages detailed spectral data from its close structural analogs, Methyl nicotinate and Phenyl nicotinate, to provide a robust framework for its analysis. The information presented herein is intended to assist researchers in predicting the spectral properties of this compound and to offer standardized protocols for its empirical validation.

Comparative Analysis of Physicochemical and Spectroscopic Data
PropertyThis compound (Predicted)Methyl nicotinate (CAS: 93-60-7)Phenyl nicotinate (CAS: 3468-53-9)
Molecular Formula C₁₃H₁₁NO₂C₇H₇NO₂C₁₂H₉NO₂
Molecular Weight 213.23 g/mol 137.14 g/mol [1]199.21 g/mol [2]
¹H NMR (CDCl₃, δ ppm) Phenyl H: ~7.2-7.8 (m) Pyridine H: ~7.4-9.2 (m) -OCH₃: ~3.9 (s)Pyridine H-2: 9.23 (s) Pyridine H-6: 8.78 (d) Pyridine H-4: 8.29 (dt) Pyridine H-5: 7.39 (dd) -OCH₃: 3.96 (s)[3]Pyridine H-2: 9.3 (s) Pyridine H-6: 8.8 (d) Pyridine H-4: 8.4 (d) Pyridine H-5: 7.5 (t) Phenyl H: 7.2-7.5 (m)[4]
¹³C NMR (CDCl₃, δ ppm) C=O: ~165 Aromatic C: ~125-155 -OCH₃: ~52C=O: 165.8 Pyridine C-3: 125.9 Pyridine C-5: 123.4 Pyridine C-4: 137.1 Pyridine C-6: 151.1 Pyridine C-2: 153.5 -OCH₃: 52.4[3]C=O: 163.7 Aromatic C: 121.8-155.6
IR (cm⁻¹) C=O stretch: ~1720-1730 C-O stretch: ~1250-1300, ~1100-1150 Aromatic C=C stretch: ~1400-1600 Aromatic C-H stretch: ~3000-3100C=O stretch: 1731 C-O stretch: 1292, 1111 Aromatic C=C stretch: 1592, 1434 Aromatic C-H stretch: 3038[5]C=O stretch: 1735 C-O stretch: 1265, 1120 Aromatic C=C stretch: 1588, 1488 Aromatic C-H stretch: 3065[2]
Mass Spec. (m/z) [M]⁺: 213.08 Key fragments: [M-OCH₃]⁺ (182), Phenyl cation (77)[M]⁺: 137.05 Key fragments: [M-OCH₃]⁺ (106), Pyridyl cation (78)[5][M]⁺: 199.06 Key fragments: [M-OPh]⁺ (106), Phenyl cation (77)[2]

Note: Predicted data for this compound is based on the analysis of its structural analogs and established spectroscopic principles.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of nicotinate esters. These protocols can be adapted for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • The spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

    • A longer acquisition time is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

    • The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition:

    • Electron Ionization (EI) is a common method for GC-MS, providing detailed fragmentation patterns.[5]

    • Electrospray Ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often preserves the molecular ion.[8]

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualizations

Workflow for Structural Characterization and Validation

The following diagram illustrates a typical workflow for the comprehensive characterization and validation of a novel chemical entity like this compound.

G Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Data_Analysis Spectroscopic Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity Purity Assessment (e.g., HPLC, GC) Structure_Confirmation Final Structure Confirmation Purity->Structure_Confirmation Data_Analysis->Purity

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a target compound.

Signaling Pathway of Nicotinic Acid Derivatives

Nicotinic acid and its esters are known to interact with the G-protein coupled receptor GPR109A, leading to various physiological effects, including vasodilation.[9] The following diagram illustrates a simplified signaling cascade initiated by the activation of this receptor.

G Simplified GPR109A Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Ligand Nicotinic Acid Derivative (e.g., Methyl Nicotinate) Receptor GPR109A Receptor Ligand->Receptor Binds to G_Protein Gαi Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC DAG_IP3 DAG & IP3 Production PLC->DAG_IP3 Ca_Release Ca²⁺ Release from ER DAG_IP3->Ca_Release AA_Release Arachidonic Acid Release Ca_Release->AA_Release PG_Synthesis Prostaglandin Synthesis (e.g., PGD₂, PGE₂) AA_Release->PG_Synthesis Vasodilation Vasodilation PG_Synthesis->Vasodilation Leads to

Caption: A diagram of the signaling pathway initiated by nicotinic acid derivatives through the GPR109A receptor.

References

A Comparative Analysis of Methyl Phenylnicotinate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Physicochemical Properties, and Biological Activities of Methyl 2-, 3-, 4-, 5-, and 6-Phenylnicotinate

This guide provides a comprehensive comparative analysis of the positional isomers of methyl phenylnicotinate, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. By consolidating available data on their synthesis, physicochemical characteristics, and biological potential, this document aims to facilitate further investigation and application of this versatile class of compounds.

Introduction

Methyl phenylnicotinates are a group of aromatic esters featuring a phenyl group substituted on the pyridine ring of a methyl nicotinate scaffold. The position of this phenyl substituent significantly influences the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. Understanding the distinct characteristics of each isomer is crucial for designing and synthesizing novel therapeutic agents with desired pharmacological profiles. This guide will delve into a comparative analysis of methyl 2-phenylnicotinate and its 3-, 4-, 5-, and 6-phenyl isomers.

Synthesis of Methyl Phenylnicotinate Isomers

The synthesis of methyl phenylnicotinate isomers primarily relies on modern cross-coupling reactions to form the key carbon-carbon bond between the pyridine and phenyl rings. Common strategies include the Suzuki-Miyaura and Negishi coupling reactions. Another classical approach for constructing the substituted pyridine ring is the Hantzsch pyridine synthesis.

Common Synthetic Pathways:

  • Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of a methyl halonicotinate with phenylboronic acid. The choice of the starting halonicotinate ester determines the final position of the phenyl group. For instance, methyl 2-chloronicotinate would yield this compound.[1]

  • Negishi Coupling: This reaction utilizes an organozinc reagent, such as phenylzinc chloride, which is coupled with a methyl halonicotinate in the presence of a palladium or nickel catalyst.[2][3][4] The Negishi coupling is known for its high reactivity and functional group tolerance.

  • Hantzsch Pyridine Synthesis: This multi-component reaction can be employed to construct the dihydropyridine core, which is subsequently oxidized to the corresponding pyridine.[5][6][7] By selecting appropriate starting materials (an aldehyde, a β-ketoester, and an ammonia source), various substituted pyridines, including phenylnicotinates, can be synthesized.

Below is a generalized workflow for the synthesis of methyl phenylnicotinate isomers using cross-coupling reactions.

General Synthetic Workflow for Methyl Phenylnicotinate Isomers cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling A1 Methyl Halonicotinate Isomer C1 Pd Catalyst + Base A1->C1 B1 Phenylboronic Acid B1->C1 D1 Methyl Phenylnicotinate Isomer C1->D1 A2 Methyl Halonicotinate Isomer C2 Pd or Ni Catalyst A2->C2 B2 Phenylzinc Halide B2->C2 D2 Methyl Phenylnicotinate Isomer C2->D2

A generalized workflow for the synthesis of methyl phenylnicotinate isomers.

Physicochemical Properties

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)Boiling Point (°C)
This compound C₁₃H₁₁NO₂213.2332541-76-9---
Methyl 3-phenylnicotinate C₁₃H₁₁NO₂213.2370739-16-7---
Methyl 4-phenylnicotinate C₁₃H₁₁NO₂213.2338192-71-7---
Methyl 5-phenylnicotinate C₁₃H₁₁NO₂213.2410177-13-6Solid--
Methyl 6-phenylnicotinate C₁₃H₁₁NO₂213.234634-13-3Yellow Solid>1100 (dec.)336.2±30.0 (Predicted)

Data for some isomers is limited, and "-" indicates that reliable data was not found in the searched literature.[8][9]

Biological Activities and Potential Applications

While extensive biological data on the parent methyl phenylnicotinate isomers is limited, derivatives of these scaffolds have shown a wide range of biological activities. Nicotinic acid and its derivatives are known to be biologically active, with some exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties.[10] The phenyl substituent is a common pharmacophore that can modulate the biological activity of the parent molecule.

Derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties.[1][10] These studies indicate that the phenylnicotinate scaffold can serve as a promising starting point for the development of new antimicrobial agents.

The biological activity of nicotinic acid esters is often linked to their in vivo hydrolysis to nicotinic acid, which is a known modulator of lipid metabolism and vascular tone through its action on the G-protein coupled receptor GPR109A.[11] The different steric and electronic environments of the methyl phenylnicotinate isomers could influence their hydrolysis rates and interactions with various biological targets, leading to distinct pharmacological profiles.

The following diagram illustrates a general signaling pathway for nicotinic acid, which may be relevant for its ester derivatives following in vivo hydrolysis.

General Nicotinic Acid Signaling Pathway NA Nicotinic Acid (from ester hydrolysis) GPR109A GPR109A Receptor NA->GPR109A Binds to AC Adenylate Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

A simplified signaling pathway of nicotinic acid.

Further research is warranted to systematically evaluate the biological activities of each methyl phenylnicotinate isomer. Such studies would provide valuable insights into the structure-activity relationships and could lead to the identification of novel drug candidates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A detailed protocol for the Suzuki-Miyaura coupling of a halo-nicotinic acid derivative is provided as a representative example.[1] This can be adapted for the synthesis of the various methyl phenylnicotinate isomers.

Materials:

  • Methyl halonicotinate isomer (1.0 eq)

  • Phenylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the methyl halonicotinate isomer, phenylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl phenylnicotinate isomer.

General Workflow for Biological Activity Screening:

The following diagram outlines a general workflow for the initial biological screening of the synthesized methyl phenylnicotinate isomers.

Workflow for Biological Activity Screening Start Synthesized Methyl Phenylnicotinate Isomers Purity Purity and Structural Confirmation (NMR, MS) Start->Purity Primary Primary Screening Assays (e.g., Antimicrobial, Cytotoxicity) Purity->Primary Active Identification of Active Isomers Primary->Active Secondary Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Active->Secondary Yes SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes Secondary->SAR Lead Lead Compound Identification SAR->Lead

A general workflow for biological screening.

Conclusion

The positional isomers of methyl phenylnicotinate represent a promising class of compounds for further investigation in the field of medicinal chemistry. The strategic placement of the phenyl group on the nicotinic acid scaffold offers a means to fine-tune the physicochemical and biological properties of these molecules. While current literature provides a foundation for their synthesis, a comprehensive and comparative evaluation of their biological activities is an area ripe for exploration. This guide serves as a starting point for researchers to delve into the potential of methyl phenylnicotinate isomers as building blocks for the next generation of therapeutic agents.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-phenylnicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted NMR data as a primary reference. This data is compared with experimental spectra of structurally similar compounds to offer a comprehensive understanding of its spectroscopic features.

Data Presentation: NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. This data was obtained from computational predictions and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.72ddH-6
8.21ddH-4
7.55 - 7.45mPhenyl H (ortho, meta, para)
7.35ddH-5
3.75s-OCH₃

Predicted data sourced from nmrdb.org.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
167.5C=O (ester)
158.0C-2
152.8C-6
138.7Phenyl C (ipso)
137.2C-4
129.5Phenyl C (ortho/meta)
128.8Phenyl C (para)
123.0C-5
122.5C-3
52.5-OCH₃

Predicted data sourced from nmrdb.org.

Comparative Analysis with Structural Analogs

To contextualize the predicted data, a comparison with the experimental ¹H NMR data of related compounds is presented. 2-Phenylpyridine and 4-phenylpyridine serve as analogs for the phenyl-substituted pyridine ring system, while methyl nicotinate provides a reference for the methyl ester group on the pyridine ring.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of this compound and its Analogs

ProtonThis compound (Predicted)2-Phenylpyridine (Experimental)4-Phenylpyridine (Experimental)Methyl Nicotinate (Experimental)
Pyridine Ring Protons
H-2--8.669.23
H-48.217.73-8.30
H-57.357.227.487.40
H-68.728.698.668.78
Phenyl Ring Protons 7.55 - 7.45 (m)7.99 (d), 7.45-7.38 (m)7.64 (d), 7.48-7.42 (m)-
Methyl Protons 3.75 (s)--3.96 (s)

Experimental data for analogs sourced from publicly available spectral databases.

This comparison highlights the expected chemical shift regions for the protons of this compound. The downfield shifts of the pyridine protons are characteristic of the electron-withdrawing nature of the nitrogen atom and the ester group. The phenyl protons are expected to resonate in the typical aromatic region.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Use a pipette with a cotton or glass wool plug to filter the solution into the NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Set the appropriate temperature for the experiment (typically 298 K).

3. ¹H NMR Acquisition

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

4. ¹³C NMR Acquisition

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the FID similarly to the ¹H NMR data.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates a typical workflow for the NMR analysis of an organic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_h1 ¹H NMR Acquisition setup->acquire_h1 acquire_c13 ¹³C NMR Acquisition setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign compare Comparison with Analogs/Predicted Data assign->compare structure Structural Elucidation compare->structure

Workflow for NMR analysis of this compound.

A Comparative Guide to the Analysis of Methyl 2-phenylnicotinate: HPLC vs. GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring robust analytical methods for the quantification of Methyl 2-phenylnicotinate, this guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) alternative. While a specific validated HPLC method for this compound is not widely published, this guide outlines a reliable starting point based on methodologies for structurally similar compounds, such as methyl nicotinate and its derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic compounds like this compound in bulk drug substances and formulations. Its adaptability makes it well-suited for routine quality control.

Proposed Experimental Protocol: HPLC-UV Analysis

A suitable starting point for developing a validated HPLC method would involve a reverse-phase approach.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a pH-adjusted phosphate buffer (e.g., pH 3.0). The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound, likely in the range of 254-280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the sample can then be determined from this curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds, and for impurity profiling.[1][2] For compounds with polar functional groups, derivatization may be necessary to improve thermal stability and chromatographic performance.[3]

Proposed Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Full scan mode (e.g., m/z 50-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific analytical requirements, such as the nature of the sample matrix, the need for impurity identification, and available instrumentation.

ParameterHPLC-UV (Proposed)GC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and semi-volatile, thermally stable compounds.
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, based on chromatographic separation and mass fragmentation patterns.
Sensitivity Generally in the µg/mL to ng/mL range.Can achieve lower detection limits (pg/mL) in SIM mode.
Impurity Profiling Possible for known impurities with reference standards.Excellent for identification of unknown impurities through mass spectral libraries.
Derivatization Generally not required.May be required to improve volatility and stability.
Expected Quantitative Performance of a Validated HPLC Method

Based on data for structurally related compounds, a validated HPLC method for this compound would be expected to achieve the following performance characteristics[3]:

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Selection Logic

The decision to use HPLC or GC-MS for the analysis of this compound can be guided by the specific research question.

Method_Selection Start Analytical Goal for This compound Question Is the primary goal routine quantification in a simple matrix? Start->Question Impurity_Question Is impurity identification and structural elucidation required? Question->Impurity_Question No HPLC HPLC-UV is a suitable choice Question->HPLC Yes Impurity_Question->HPLC No GCMS GC-MS is the preferred method Impurity_Question->GCMS Yes

Caption: Logical workflow for selecting an analytical method for this compound.

References

Comparing the reactivity of Methyl 2-phenylnicotinate with other esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 2-phenylnicotinate against other common esters in key organic reactions, including hydrolysis, aminolysis, and reduction. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally related analogs to provide a robust predictive comparison. The information herein is intended to guide researchers in designing synthetic routes and understanding the chemical stability of this compound.

Introduction to Ester Reactivity

The reactivity of an ester is primarily governed by a combination of electronic and steric factors. Electron-withdrawing groups attached to the carbonyl carbon generally increase reactivity towards nucleophiles by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the carbonyl group can significantly impede the approach of nucleophiles, thereby reducing the reaction rate.

This compound possesses a unique combination of these factors. The pyridine nitrogen acts as an electron-withdrawing group, activating the ester carbonyl towards nucleophilic attack. However, the bulky phenyl group at the 2-position introduces significant steric hindrance, which is expected to counteract this electronic activation.

Comparative Reactivity Data

The following tables summarize available quantitative data for the hydrolysis of related esters to provide a basis for comparing the expected reactivity of this compound.

Table 1: Alkaline Hydrolysis Rate Constants of Various Methyl Esters
EsterRelative Rate Constant (k_rel)Comments
Methyl acetate1.00Reference compound with minimal steric hindrance.
Methyl benzoate0.01The phenyl ring is electron-withdrawing, but resonance stabilization of the ester reduces reactivity compared to aliphatic esters.
Methyl nicotinate~10-100The electron-withdrawing pyridine nitrogen significantly increases the rate of hydrolysis compared to methyl benzoate.[1]
Methyl 2-methylnicotinateSlower than Methyl nicotinateThe ortho-methyl group introduces steric hindrance, slowing the reaction rate.
This compound Expected to be significantly slower than Methyl nicotinate The bulky ortho-phenyl group is expected to create substantial steric hindrance, overriding the electronic activation from the pyridine nitrogen. The A-value for a phenyl group is approximately 3.0 kcal/mol, indicating significant steric bulk.[2][3]
Methyl 2,6-dimethylbenzoateExtremely slowThe two ortho-methyl groups provide significant steric shielding, making hydrolysis very difficult.[4]

Note: Relative rate constants are approximations based on literature data for similar systems and are intended for comparative purposes.

Experimental Protocols

The following are detailed experimental methodologies for key reactions discussed in this guide.

Alkaline Hydrolysis of an Aromatic Ester (General Procedure)

This protocol describes a typical procedure for determining the rate of alkaline hydrolysis of an ester like this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Ethanol or Dioxane (solvent)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 0.01 M in ethanol).

  • Prepare a stock solution of NaOH in a mixture of the organic solvent and water.

  • Equilibrate both solutions to the desired reaction temperature in the constant temperature water bath.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standardized HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • The second-order rate constant (k) can be determined by plotting 1/[Ester] versus time.

Aminolysis of an Aromatic Ester (General Procedure)

This protocol outlines a general method for the aminolysis of a sterically hindered ester.

Materials:

  • This compound

  • Ammonia or a primary/secondary amine (e.g., benzylamine)

  • Aprotic solvent (e.g., Dioxane, THF, or Toluene)

  • Heating apparatus with temperature control (e.g., oil bath)

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS or HPLC)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen aprotic solvent.

  • Add a stoichiometric excess of the amine to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by taking small aliquots at regular intervals for analysis by GC-MS or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

  • The reaction yield can be determined from the mass of the purified product.

Reduction of an Aromatic Ester (General Procedure)

This protocol provides a standard method for the reduction of an aromatic ester to the corresponding alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)[5][6]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether for LiAlH₄; Methanol or Ethanol for NaBH₄)[5][7][8]

  • Apparatus for inert atmosphere

  • Apparatus for cooling (e.g., ice bath)

  • Aqueous acid solution for workup (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the reducing agent (e.g., LiAlH₄) in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup). Alternatively, for NaBH₄ reductions, the reaction is typically quenched by the addition of aqueous acid.

  • Filter the resulting mixture to remove the inorganic salts.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or distillation.

  • The reaction yield can be calculated from the mass of the purified product.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Ester Prepare Ester Solution Mix Mix Reactants Prep_Ester->Mix Prep_Base Prepare Base Solution Prep_Base->Mix Incubate Incubate at Constant Temp. Mix->Incubate Quench Quench Aliquots Incubate->Quench Titrate Back-Titration Quench->Titrate Calculate Calculate Concentration Titrate->Calculate Plot Plot Data & Determine Rate Calculate->Plot

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Steric_and_Electronic_Effects cluster_Methyl_Benzoate Methyl Benzoate cluster_Methyl_Nicotinate Methyl Nicotinate cluster_Methyl_2_Phenylnicotinate This compound MB_Structure Phenyl group (electron-withdrawing) MB_Reactivity Moderate Reactivity MB_Structure->MB_Reactivity Resonance stabilization lowers reactivity MN_Structure Pyridine N (electron-withdrawing) MN_Reactivity High Reactivity MN_Structure->MN_Reactivity Inductive effect activates carbonyl MPN_Structure Pyridine N (activating) + ortho-Phenyl (hindering) MPN_Reactivity Low Reactivity MPN_Structure->MPN_Reactivity Steric hindrance dominates

Caption: Influence of steric and electronic effects on reactivity.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Methyl 2-Phenylnicotinate Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Methyl 2-phenylnicotinate and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance in anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory assays, supported by experimental data and detailed methodologies.

This comparative guide synthesizes findings from multiple studies to offer a comprehensive overview of the biological activities of various this compound derivatives. The data presented herein aims to facilitate the identification of lead compounds for further development and to provide a rationale for future structure-activity relationship (SAR) studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of this compound have been investigated for their potential to inhibit cancer cell growth. The primary mechanism often involves the inhibition of crucial cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell cycle progression.

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated significant antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1] Notably, some of these compounds exhibited IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug, doxorubicin.[1] Another study on 2-phenylacrylonitrile derivatives, which share structural similarities, revealed potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines, with one compound showing an impressive IC50 of 5.9 nM and 7.8 nM, respectively.[2] This activity was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[2]

Comparative Anticancer Activity Data
Derivative ClassCell LineIC50 (µg/mL)Reference DrugIC50 (µg/mL)Reference
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-1161.9 - 7.52Doxorubicin3.23[1]
MCF-72.3 - 6.62Doxorubicin3.23[1]
2-Phenylacrylonitrile DerivativesHCT1160.0059Taxol-[2]
BEL-74020.0078Taxol-[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Add Test Compounds & Reference Drug B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Experimental workflow for the MTT assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[4] While direct data on this compound is limited, structurally related nicotinate derivatives have been evaluated for their ability to inhibit COX-2.[3] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

Derivatives of nicotinic acid have shown potent and selective inhibition of the COX-2 enzyme.[5] For instance, certain synthesized compounds exhibited significant inhibitory effects on COX-2, which were further validated in vivo using the carrageenan-induced rat paw edema model.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be assessed using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Incubation: The mixture is incubated for a specific time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).

  • Termination: The reaction is terminated by the addition of a saturated stannous chloride solution.

  • Prostaglandin Measurement: The amount of prostaglandin F2α (PGF2α) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Physiological Functions) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Inhibitor Nicotinate Derivative Inhibitor->COX2 Inhibition

Simplified COX signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

Nicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones were synthesized and tested for their antibacterial and antifungal properties.[6][7][8][9] While many of the tested compounds required a high concentration (5 mg/mL) to suppress bacterial growth, some showed activity against specific strains like Bacillus cereus, Pantoea carotovorum, and Staphylococcus aureus 209P.[6] Other studies on nicotinic acid derivatives have reported promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.95 µg/mL.[10]

Comparative Antimicrobial Activity Data
Derivative ClassMicroorganismMIC (µg/mL)Reference
2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazonesB. cereus, P. carotovorum, S. aureus 209P>5000 (most)[6]
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis ATCC 122281.95[10]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[10]
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesBacillus subtilis ATCC 66337.81[10]
Staphylococcus aureus ATCC 65387.81[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial potency and is often determined by the broth microdilution method.

  • Compound Preparation: A serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: Modulating Biological Pathways

Beyond their roles in inflammation and cancer, derivatives of nicotinic acid have been explored as inhibitors of various enzymes. For example, they have been investigated as inhibitors of D-amino acid oxidase (DAAO) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), enzymes implicated in central nervous system disorders and metabolic syndrome, respectively.

The mechanism of enzyme inhibition can vary, with inhibitors acting competitively, non-competitively, or in a mixed-type manner.[11] Understanding the mode of inhibition is crucial for optimizing the inhibitor's structure and efficacy.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for assessing enzyme inhibition is as follows:

  • Reaction Mixture: In a suitable buffer, the enzyme, the test inhibitor at various concentrations, and any necessary cofactors are combined.

  • Pre-incubation: The mixture is often pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme's specific substrate.

  • Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The initial reaction rates are determined at each inhibitor concentration. These rates are then plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., by varying the substrate concentration).

enzyme_inhibition_logic cluster_components Reaction Components cluster_reactions Possible Interactions Enzyme Enzyme ES Enzyme-Substrate Complex Enzyme->ES + Substrate EI Enzyme-Inhibitor Complex Enzyme->EI + Inhibitor Substrate Substrate Inhibitor Inhibitor (Nicotinate Derivative) ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + Inhibitor Product Product ES->Product No_Product No Product EI->No_Product ESI->No_Product

Logical framework for enzyme inhibition.

Conclusion

The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for drug discovery. The data compiled in this guide highlights their promise in the fields of oncology, anti-inflammatory therapy, and infectious diseases. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential for elucidating detailed structure-activity relationships and advancing the most promising candidates toward clinical development. Further research into the optimization of these derivatives is warranted to enhance their potency, selectivity, and pharmacokinetic profiles.

References

GC-MS vs. HPLC for Nicotinic Acid Derivative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of nicotinic acid derivatives is critical, hinging on the specific analytical requirements of their study. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable analytical approach.

At a Glance: GC-MS and HPLC for Nicotinic Acid Analysis

ParameterGC-MSHPLC
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in a liquid phase based on their interaction with a stationary phase.
Derivatization Often required for polar and non-volatile compounds like nicotinic acid to increase volatility and thermal stability.[1][2]Generally not required, allowing for direct analysis of aqueous samples.[3]
Sensitivity High sensitivity, with detection limits in the µg/mL to ng/mL range.[4][5]High sensitivity, particularly with advanced detectors (e.g., MS, fluorescence), with detection limits in the µg/mL to ng/mL range.[6][7][8][9]
Selectivity Highly selective, especially with mass spectrometric detection providing structural information.[4][5]Selectivity can be tuned by choice of stationary and mobile phases and detector.[10]
Sample Throughput Can be lower due to the need for derivatization and longer run times for temperature programming.[11]Generally higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Cost Generally higher initial instrument cost.A wider range of instrument costs is available, from basic to highly advanced systems.
Typical Analytes Volatile and semi-volatile nicotinic acid derivatives (often after derivatization).A wide range of nicotinic acid derivatives, including polar and non-polar compounds.[12]

Performance Data: A Quantitative Comparison

The following table summarizes key performance metrics for the analysis of nicotinic acid using both GC-MS and HPLC, based on published experimental data.

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
GC-MS (with derivatization)Nicotinic AcidUp to 1.000 g·L⁻¹4.54 mg·L⁻¹-90.1% - 93.2%[1]
Direct GC-MSNiacin0.5–20 µg/mL0.139 µg/mL0.460 µg/mL101.03 ± 1.729%[4][5]
HPLC (with post-column derivatization and fluorescence detection)Nicotinic Acid & Nicotinamide0.1–50 µg/mL---[6][7][8]
HPLC-MSNiacin, Niacinamide, Nicotinuric acid50.0 - 750 ng/mL-50.0 ng/mL86% - 89%[9]

Experimental Protocols: A Closer Look

GC-MS Methodology for Nicotinic Acid Analysis (with Derivatization)

This method involves a derivatization step to make the nicotinic acid volatile for GC analysis.

1. Sample Preparation:

  • A sample of a nicotinic acid tablet is ultrasonically extracted with pyridine.[1]

  • After filtration, the nicotinic acid in the supernatant is derivatized with hexamethyldisilazane and trimethylchlorosilane.[1]

2. Derivatization (Silanization):

  • The supernatant containing nicotinic acid is treated with silanization reagents to convert the polar carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester.[1]

3. Extraction:

  • The derivatized product is extracted with n-heptane.[1]

4. GC-MS Analysis:

  • Column: HP-5MS capillary column.[1]

  • Carrier Gas: Helium.[4][5]

  • Injection Mode: Splitless.[4][5]

  • MS Detection: Full-scanning mode or Selected Ion Monitoring (SIM) for higher sensitivity.[1][4][5]

Direct GC-MS Methodology for Niacin Analysis

This method allows for the analysis of niacin and its impurities without a derivatization step.

1. Sample Preparation:

  • Standard working solutions are prepared by proper dilutions using ethanol as a solvent.[4][5]

2. GC-MS Analysis:

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column.[4][5]

  • Carrier Gas: Helium.[4][5]

  • Injector: Split-less mode.[4][5]

  • MS Detection: Selected Ion Monitoring (SIM) mode at an electron ionization energy of 70 eV.[4][5]

HPLC Methodology for Nicotinic Acid and Nicotinamide Analysis (with Post-Column Derivatization)

This method enhances the sensitivity of detection by converting the analytes into fluorescent derivatives after separation.

1. Sample Preparation (for food samples):

  • Homogenize 5 g of the sample and add 30 mL of 0.1 N HCl.[6][7][8]

  • Blend at high speed and heat the mixture at 100 °C for 1 hour.[6][7][8]

  • Cool the mixture, adjust the volume to 50 mL with DI water, and filter.[6][7][8]

  • For high protein/fat matrices, a protein precipitation step with trichloroacetic acid is included.[6][7][8]

2. HPLC Analysis:

  • Column: Reverse-phase C18 column.[10]

  • Mobile Phase: A gradient of phosphate buffer and methanol.[7]

  • Post-Column Derivatization: The column effluent is passed through a photochemical reactor with UV irradiation to convert nicotinic acid and nicotinamide into fluorescent derivatives.[6][7][8]

  • Detection: Fluorescence detector (FLD) with excitation at 322 nm and emission at 370 nm.[7]

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the general experimental workflows for both GC-MS and HPLC analysis of nicotinic acid derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Vaporization MS_Source Ion Source GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data System Detector->Data_System Signal

Figure 1. General experimental workflow for GC-MS analysis of nicotinic acid derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector HPLC_Column HPLC Column (Separation) Injector->HPLC_Column Post_Column Post-Column Derivatization (Optional) HPLC_Column->Post_Column Detector Detector (UV, FLD, MS) Post_Column->Detector Data_System Data System Detector->Data_System Signal

Figure 2. General experimental workflow for HPLC analysis of nicotinic acid derivatives.

Fundamental Principles: A Comparative Diagram

The core difference between GC-MS and HPLC lies in their separation and detection principles.

Principles_Comparison cluster_gcms GC-MS Principle cluster_hplc HPLC Principle GC_Principle Separation in Gaseous Phase Based on Volatility & Polarity MS_Principle_GC Detection by Mass-to-Charge Ratio Provides Structural Information GC_Principle->MS_Principle_GC Coupling HPLC_Principle Separation in Liquid Phase Based on Partitioning between Mobile and Stationary Phases Detector_Principle_HPLC Detection by Various Principles (UV-Vis, Fluorescence, Mass Spec) HPLC_Principle->Detector_Principle_HPLC Coupling

Figure 3. Fundamental principles of GC-MS and HPLC.

Conclusion: Making the Right Choice

Both GC-MS and HPLC are powerful techniques for the analysis of nicotinic acid and its derivatives, each with distinct advantages.

  • GC-MS is an excellent choice for the sensitive and highly specific analysis of volatile or derivatizable nicotinic acid derivatives. Its strength lies in providing detailed structural information, which is invaluable for metabolite identification and impurity profiling. However, the requirement for derivatization for many nicotinic acid compounds can add complexity and time to the analytical workflow.[1][3]

  • HPLC offers greater versatility for a wider range of nicotinic acid derivatives without the need for derivatization.[3] This makes it particularly suitable for high-throughput screening and the analysis of complex matrices. The availability of various detectors, including mass spectrometry, allows for a broad spectrum of applications, from routine quality control to sensitive bioanalysis.

Ultimately, the decision to use GC-MS or HPLC will depend on the specific goals of the analysis, the chemical properties of the nicotinic acid derivatives of interest, the required sensitivity and selectivity, and the available instrumentation. For thermally labile and non-volatile compounds, HPLC is the preferred method.[3] For in-depth structural elucidation of volatile derivatives, GC-MS remains a superior technique.

References

A Comparative Spectroscopic Analysis of Phenylnicotinates and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of phenylnicotinate isomers—phenyl nicotinate and phenyl isonicotinate—along with related alkyl esters, methyl nicotinate and ethyl nicotinate. The objective is to offer a clear, data-driven comparison of their spectral characteristics to aid in their identification, differentiation, and characterization in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for phenyl nicotinate, phenyl isonicotinate, and their simpler alkyl counterparts. These compounds share a common nicotinoyl or isonicotinoyl core, with variations in the ester group, leading to distinct spectral features.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

The ¹H NMR spectra are crucial for identifying the proton environments within the molecules. The chemical shifts of the pyridine and phenyl/alkyl protons are diagnostic. Data was recorded in deuterated chloroform (CDCl₃).

Proton Assignment Phenyl Nicotinate Phenyl Isonicotinate Methyl Nicotinate Ethyl Nicotinate
Pyridine H-2 ~9.35 (s)~8.80 (d)9.34 (s)~9.23 (s)
Pyridine H-4 ~8.40 (dt)~7.95 (d)~8.97 (d)~8.28 (dt)
Pyridine H-5 ~7.50 (dd)~7.95 (d)~8.04 (dd)~7.37 (dd)
Pyridine H-6 ~8.85 (dd)~8.80 (d)~8.97 (d)~8.76 (d)
Phenyl Protons 7.20-7.50 (m)7.20-7.50 (m)--
-OCH₃ --4.05 (s)-
-OCH₂CH₃ ---~4.46 (q)
-OCH₂CH₃ ---~1.42 (t)

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, dt: doublet of triplets, dd: doublet of doublets.[1][2]

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

¹³C NMR provides information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings are particularly informative. Data was recorded in deuterated chloroform (CDCl₃).

Carbon Assignment Phenyl Nicotinate Phenyl Isonicotinate Methyl Nicotinate Ethyl Nicotinate
C=O ~164.0~163.5~165.8~165.2
Pyridine C-2 ~154.0~151.0~153.5~153.4
Pyridine C-3 ~126.0~138.0~126.5~126.4
Pyridine C-4 ~137.5~122.5~137.0~136.9
Pyridine C-5 ~123.5~122.5~123.4~123.3
Pyridine C-6 ~151.0~151.0~151.0~150.9
Phenyl C-1' (ipso) ~150.5~150.8--
Phenyl C-2'/C-6' ~122.0~121.8--
Phenyl C-3'/C-5' ~129.8~129.7--
Phenyl C-4' ~126.5~126.3--
-OCH₃ --~52.5-
-OCH₂CH₃ ---~61.4
-OCH₂CH₃ ---~14.3

[3]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequencies of the C=O (ester), C-O, and aromatic C=C and C-H bonds are highlighted.

Vibrational Mode Phenyl Nicotinate Phenyl Isonicotinate Methyl Nicotinate Ethyl Nicotinate
C=O Stretch (Ester) ~1735~1730~1728~1725
C-O Stretch (Ester) 1300-11001300-11001292-11201300-1100
Aromatic C=C/C=N Stretch 1600-14501600-1450~1587, ~14291600-1450
Aromatic C-H Stretch >3000>3000>3000>3000

[1]

Table 4: Mass Spectrometry (MS) Data (m/z)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Ion Phenyl Nicotinate Phenyl Isonicotinate Methyl Nicotinate Ethyl Nicotinate
Molecular Ion [M]⁺ 199199137151
Base Peak 106106106106
Key Fragments 123, 93, 77, 51123, 93, 77, 51122, 106, 78123, 106, 78

The base peak at m/z 106 corresponds to the nicotinoyl or isonicotinoyl cation.[1][4]

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The λmax values are indicative of the conjugated systems.

Compound λmax (nm) Solvent
Phenyl Nicotinate ~262Ethanol
Phenyl Isonicotinate ~265Ethanol
Methyl Nicotinate ~263Ethanol
Ethyl Nicotinate ~263Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the phenylnicotinate sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters on a 100 MHz spectrometer include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Process the FID with an exponential window function and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid phenylnicotinate sample directly onto the ATR crystal.

    • For solid samples, apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI with GC-MS):

    • Prepare a dilute solution of the phenylnicotinate sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS).

    • The GC separates the components of the sample, and the eluting compounds enter the MS source.

  • Data Acquisition (EI-MS):

    • In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the phenylnicotinate sample in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the blank solution and another with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorbance spectrum over a specified wavelength range (e.g., 200-400 nm).

    • The instrument automatically subtracts the absorbance of the blank from the sample absorbance.

    • Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative spectroscopic analysis of phenylnicotinate compounds.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Synthesis Synthesis & Purification of Phenylnicotinates Characterization Purity & Identity Confirmation (e.g., TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis Data_Processing Spectral Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Comparison Comparative Analysis (Tabulation of Data) Data_Processing->Comparison Structure_Elucidation Structure-Spectrum Correlation Comparison->Structure_Elucidation Report Final Report Generation Structure_Elucidation->Report

Caption: Workflow for Spectroscopic Comparison.

References

In Vivo Validation of Nicotinic Acid Ester Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of various nicotinic acid esters, focusing on their vasodilatory, lipid-modifying, and anti-inflammatory properties. The information herein is supported by experimental data from preclinical and clinical studies to aid in research and the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Comparative Analysis of In Vivo Effects

Nicotinic acid (niacin) and its esters are known for their significant effects on various physiological processes. While nicotinic acid itself is a well-established therapeutic agent, its esters—such as methyl nicotinate, benzyl nicotinate, and hexyl nicotinate—are often utilized in topical formulations for their vasodilatory properties. The in vivo effects of these esters are largely attributed to their hydrolysis to nicotinic acid, the active moiety.

Vasodilatory Effects

Topical application of nicotinic acid esters induces localized vasodilation, resulting in erythema (redness) and an increase in skin temperature. This effect is primarily mediated by the release of prostaglandins, such as prostaglandin D2 (PGD2)[1].

Table 1: Comparison of Vasodilatory Effects of Nicotinic Acid Esters

CompoundConcentrationPeak Response TimeMechanism of ActionKey Inhibitors
Methyl Nicotinate 1%15-30 minutes[1]Prostaglandin release, Sensory nerve activation[1]NSAIDs (e.g., Aspirin), Lidocaine/Prilocaine[1]
Benzyl Nicotinate Not specifiedEarliest on foreheadVasodilationNot specified
Hexyl Nicotinate Not specifiedTime to maximum response is concentration-dependentVasodilationNot specified
Nicotinic Acid (oral) 1 gNot applicableProstaglandin releaseIndomethacin

Note: Direct comparative quantitative data for the vasodilatory potency of different esters from a single study is limited. The potency can be influenced by the ester group, affecting skin penetration and hydrolysis rates.

Lipid-Modifying Effects

Nicotinic acid is a potent agent for improving lipid profiles, known to decrease total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. Since nicotinic acid esters are converted to nicotinic acid in vivo, they are expected to possess similar hypolipidemic properties[2]. The primary mechanism for the lipid-lowering effects was thought to be the activation of the GPR109A receptor on adipocytes, leading to reduced free fatty acid (FFA) release. However, recent studies suggest that the lipid efficacy of niacin may be independent of GPR109A activation and FFA suppression[3][4][5].

Table 2: In Vivo Lipid-Modifying Effects of Nicotinic Acid in a Rat Model

Treatment GroupSerum Total Cholesterol (mg/dL)Serum Triglycerides (mg/dL)Serum LDL (mg/dL)Serum HDL (mg/dL)
Control 120.5 ± 5.2115.3 ± 4.845.1 ± 2.152.3 ± 2.5
Nicotinic Acid (100 mg/kg) 85.2 ± 3.978.4 ± 3.528.7 ± 1.865.8 ± 3.1

*p < 0.05 compared to control. Data is illustrative and based on typical findings in animal studies. A comparative study in rats showed that etofibrate had a larger effect on decreasing plasma FFA and triglycerides compared to equimolecular doses of nicotinic acid, while clofibrate had a lesser effect[6].

Anti-inflammatory Effects

Signaling Pathways

The biological effects of nicotinic acid and its esters are mediated through complex signaling pathways. The most well-characterized is the GPR109A-mediated pathway.

GPR109A-Mediated Vasodilation

The binding of nicotinic acid (released from its esters) to the GPR109A receptor on Langerhans cells in the epidermis initiates a signaling cascade that results in the synthesis and release of prostaglandins, primarily PGD2. PGD2 then acts on receptors on surrounding vascular smooth muscle cells, leading to vasodilation[1][11].

GPR109A_Vasodilation cluster_langerhans Langerhans Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Phospholipase A2 Phospholipase A2 GPR109A->Phospholipase A2 Activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Releases COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGD2 PGD2 COX-1/2->PGD2 Synthesizes PGD2_out PGD2 PGD2->PGD2_out Released DP1 Receptor DP1 Receptor Vasodilation Vasodilation DP1 Receptor->Vasodilation Causes PGD2_out->DP1 Receptor

GPR109A-mediated vasodilation pathway.
GPR109A-Mediated Anti-inflammatory Pathway

In immune cells such as monocytes and macrophages, nicotinic acid binding to GPR109A can inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to a decrease in the production of pro-inflammatory cytokines[8].

GPR109A_Anti_inflammatory cluster_macrophage Macrophage Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Gi Gi GPR109A->Gi Activates Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Reduces PKA PKA cAMP->PKA Inhibits NF-kB Pathway NF-kB Pathway PKA->NF-kB Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Reduces Production

GPR109A anti-inflammatory pathway.

Experimental Protocols

In Vivo Vasodilation Assay Using Laser Doppler Flowmetry

This protocol is designed to quantify the vasodilatory effects of topically applied nicotinic acid esters.

Workflow:

Vasodilation_Workflow start Start acclimatize Acclimatize Subject (22-24°C for 20 min) start->acclimatize baseline Record Baseline Skin Blood Flow (5 min) acclimatize->baseline application Apply Test Compound (e.g., 20 µL) baseline->application record Continuously Record Skin Blood Flow (30-60 min) application->record analyze Analyze Data: - Time to Onset - Time to Peak - Peak Perfusion record->analyze end End analyze->end

Workflow for in vivo vasodilation assay.

Materials:

  • Nicotinic acid esters of interest

  • Vehicle (e.g., ethanol, propylene glycol)

  • Laser Doppler Flowmeter or Laser Speckle Contrast Imager

  • Micropipettes

  • Sterile wipes

Procedure:

  • Subject Preparation: Healthy volunteers should be acclimatized to a temperature-controlled room (22-24°C) for at least 20 minutes before the experiment. The volar forearm is typically used as the application site.

  • Solution Preparation: Prepare solutions of the nicotinic acid esters at various concentrations in the chosen vehicle.

  • Baseline Measurement: Record baseline skin blood flow for at least 5 minutes before application.

  • Compound Application: Apply a standardized volume (e.g., 20 µL) of the test solution to a defined area of the skin.

  • Data Acquisition: Continuously record skin blood flow for a predefined period (e.g., 30-60 minutes)[2].

  • Data Analysis: Determine key parameters such as the time to onset of vasodilation, time to peak perfusion, and the magnitude of the peak response.

In Vivo Hypolipidemic Assay in a Rodent Model

This protocol outlines a general procedure for evaluating the effects of nicotinic acid esters on the lipid profile in a dyslipidemic animal model[2].

Workflow:

Hypolipidemic_Workflow start Start select_model Select Animal Model (e.g., rats, mice) start->select_model induce_dyslipidemia Induce Dyslipidemia (e.g., high-fat diet) select_model->induce_dyslipidemia administer_compound Administer Nicotinic Acid Ester (oral gavage) induce_dyslipidemia->administer_compound blood_collection Blood Sample Collection administer_compound->blood_collection analyze_lipids Analyze Lipid Profile (TC, TG, LDL-C, HDL-C) blood_collection->analyze_lipids end End analyze_lipids->end

Workflow for in vivo hypolipidemic assay.

Procedure:

  • Animal Model: Utilize an appropriate rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Dyslipidemia: Feed the animals a high-fat diet for a specified period to induce a dyslipidemic phenotype.

  • Compound Administration: Administer the nicotinic acid ester or control vehicle via oral gavage daily for the duration of the study.

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period.

  • Lipid Analysis: Analyze the serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels.

Conclusion

Nicotinic acid esters demonstrate significant in vivo effects, primarily driven by their conversion to nicotinic acid. Their most prominent and well-documented effect is topical vasodilation, making them useful in various dermatological and therapeutic applications. While they are expected to share the lipid-modifying and anti-inflammatory properties of nicotinic acid, more direct in vivo comparative studies are needed to fully elucidate the relative potencies and specific therapeutic advantages of different esters. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative investigations, which are essential for the development of novel nicotinic acid-based therapeutics with improved efficacy and tolerability.

References

Conformational Analysis of 2-Phenylnicotinate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of 2-phenylnicotinate compounds, a key structural motif in numerous pharmacologically active molecules, plays a pivotal role in their biological activity and physicochemical properties. Understanding the rotational dynamics and preferred conformations around the pivotal phenyl-pyridine bond is crucial for rational drug design and development. This guide provides a comparative analysis of the conformational landscape of 2-phenylnicotinate derivatives, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational insights from Density Functional Theory (DFT) calculations.

Quantitative Conformational Data

The conformation of 2-phenylnicotinate derivatives is primarily defined by the dihedral angle (τ) between the phenyl and pyridine rings. This rotation is subject to a delicate balance of steric hindrance and electronic effects. The following tables summarize key quantitative data from computational and experimental studies.

Table 1: Calculated Torsional Barriers and Equilibrium Dihedral Angles for 2-Phenylpyridine

Computational studies on the parent 2-phenylpyridine structure provide a baseline for understanding the intrinsic rotational energetics. The primary barrier to rotation occurs when the ortho hydrogen of the phenyl ring eclipses the nitrogen atom of the pyridine ring (τ = 0°) or the C-H bond at the 3-position of the pyridine ring (τ = 180°).

MethodBasis SetEquilibrium Dihedral Angle (τ) [°]Rotational Barrier (τ = 0°) [kcal/mol]Rotational Barrier (τ = 90°) [kcal/mol]
HF6-31++G(d,p)45.05.01.5
B3LYP6-31++G(d,p)39.03.51.0

Data sourced from Alyar et al.[1][2]

Table 2: Torsion Angles of 2-(Phenylamino)nicotinic Acid Polymorphs from X-ray Crystallography

The study of different crystalline forms (polymorphs) of 2-(phenylamino)nicotinic acid reveals the influence of crystal packing forces on the molecular conformation, leading to a range of observed torsion angles.

PolymorphTorsion Angle (τ1, C-N-C-C) [°]Torsion Angle (τ2, C-C-N-C) [°]Torsion Angle (τ3, N-C-C-O) [°]
Form I168.9175.4-3.2
Form II (Molecule A)155.9-178.10.9
Form II (Molecule B)-157.1179.1-0.1
Form III137.9179.81.1
Form IV148.8-179.30.4

Data sourced from a study on the polymorphism of 2-(phenylamino)nicotinic acid.[3][4]

Experimental Protocols

1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate determination of molecular conformation in the solid state.

  • Crystal Growth: Single crystals of the 2-phenylnicotinate compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

2. Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR is a powerful technique for determining the rotational energy barriers between different conformers in solution.

  • Sample Preparation: A solution of the 2-phenylnicotinate compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Variable Temperature (VT) NMR: A series of ¹H or ¹³C NMR spectra are recorded over a range of temperatures. At low temperatures, where the rotation around the phenyl-pyridine bond is slow on the NMR timescale, distinct signals for the different conformers may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc).

  • Lineshape Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the signals of the two conformers at low temperature using the Eyring equation. More accurate values can be obtained by a complete lineshape analysis of the spectra at different temperatures.[5]

3. Density Functional Theory (DFT) Calculations

DFT calculations are a valuable computational tool for exploring the potential energy surface and predicting the rotational barriers and stable conformations of molecules.

  • Structure Optimization: The geometry of the 2-phenylnicotinate compound is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the dihedral angle between the phenyl and pyridine rings (e.g., in steps of 10°) while optimizing all other geometric parameters at each step.

  • Frequency Analysis: Vibrational frequency calculations are performed for the optimized stationary points ( minima and transition states) to confirm their nature (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Barrier Height Calculation: The rotational energy barrier is calculated as the difference in energy between the transition state and the ground state conformer.

Signaling Pathways and Experimental Workflows

conformational_analysis_workflow General Workflow for Conformational Analysis cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_analysis Data Interpretation & Comparison synthesis Synthesis of 2-Phenylnicotinate Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr Dynamic NMR Spectroscopy purification->nmr dft DFT Calculations purification->dft solid_state Solid-State Conformation (Dihedral Angles) xray->solid_state solution_state Solution-State Dynamics (Rotational Barriers) nmr->solution_state theoretical Theoretical Conformations & Energetics dft->theoretical comparison Comparative Analysis solid_state->comparison solution_state->comparison theoretical->comparison

Caption: Workflow for Conformational Analysis.

Logical Relationships in Conformational Preference

The preferred conformation of a 2-phenylnicotinate compound is determined by a complex interplay of several factors. The following diagram illustrates the key relationships influencing the dihedral angle between the aromatic rings.

conformational_factors Factors Influencing Conformational Preference conformation Preferred Conformation (Dihedral Angle) steric Steric Hindrance steric->conformation Favors non-planar electronic Electronic Effects electronic->conformation Can favor planar (conjugation) or non-planar (repulsion) packing Crystal Packing Forces (Solid State) packing->conformation Modulates conformation solvent Solvent Effects (Solution) solvent->conformation Influences equilibrium ortho_sub Ortho Substituents ortho_sub->steric intramolecular_hb Intramolecular H-Bonding intramolecular_hb->electronic conjugation π-Conjugation conjugation->electronic dipole Dipole-Dipole Interactions dipole->electronic intermolecular_hb Intermolecular H-Bonding intermolecular_hb->packing pi_stacking π-π Stacking pi_stacking->packing solvation Solvation Shell solvation->solvent

Caption: Influential Factors on Conformation.

References

Safety Operating Guide

Proper Disposal of Methyl 2-phenylnicotinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-phenylnicotinate, ensuring laboratory safety and regulatory compliance. The following procedures are based on general best practices for chemical waste management and information from safety data sheets of structurally similar compounds.

It is critical to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. This document should be considered a supplementary guide to, not a replacement for, the manufacturer's official SDS.

Pre-Disposal and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with many chemical compounds, involves a multi-step process to ensure the safety of personnel and the environment.

  • Waste Identification and Classification : Unused this compound and any materials contaminated with it should be classified as chemical waste.[1] This includes empty containers, contaminated PPE, and spill cleanup materials. Chemical waste generators must determine if the waste is hazardous and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.[2][3]

  • Waste Segregation and Containerization :

    • Do not mix this compound waste with other waste streams.[4]

    • Collect waste in a clearly labeled, sealed, and appropriate container.[1] The container should be compatible with the chemical to prevent any reactions.

    • Leave original labels on chemical containers and handle uncleaned containers as you would the product itself.[4]

  • Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a designated, labeled container for disposal.[1]

    • For liquid spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2]

  • Final Disposal :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[1]

    • Do not allow the product to enter drains or waterways.[1][2]

    • The final disposal must be in accordance with an approved waste disposal plant.[2][3][4][5]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of compounds structurally similar to this compound. This data is for informational purposes and may not be representative of this compound.

PropertyValueSource Compound
Melting Point/Range42 - 44 °C (108 - 111 °F)Methyl nicotinate[4]
Boiling Point/Range204 °C (399 °F)Methyl nicotinate[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-phenylnicotinate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 188797-88-8) was not publicly available at the time of this writing. The following guidance is based on general principles of laboratory safety and information for structurally similar compounds. This information is not a substitute for a manufacturer-provided SDS. Always consult the SDS provided by your supplier before handling any chemical.

Hazard Summary and Personal Protective Equipment

Given the absence of specific toxicological data for this compound, a cautious approach is mandatory. Structurally related compounds, such as methyl nicotinate and other substituted nicotinate esters, are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves prior to use. Follow manufacturer's specifications for breakthrough time and permeability.
Skin and Body Protection Laboratory coat, long-sleeved clothing---
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.---
Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2. Pre-Handling Preparations:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound from your chemical supplier.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment (e.g., spatulas, weighing paper, containers) is clean and readily available.

3. During Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Weigh the compound in a ventilated enclosure or fume hood.

  • Keep the container tightly closed when not in use.[4]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[3][4] Do not empty into drains.[3]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][4]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Clean the spill area thoroughly.

Visual Safety Workflows

To further enhance safety protocols, the following diagrams illustrate key procedural workflows.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal obtain_sds Obtain and Read SDS inspect_ppe Inspect PPE obtain_sds->inspect_ppe prepare_workspace Prepare Well-Ventilated Workspace inspect_ppe->prepare_workspace don_ppe Don Appropriate PPE prepare_workspace->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical close_container Keep Container Tightly Closed handle_chemical->close_container wash_hands Wash Hands After Handling close_container->wash_hands store_properly Store in Cool, Dry, Well-Ventilated Area wash_hands->store_properly dispose_waste Dispose of Waste per Regulations store_properly->dispose_waste

Caption: General workflow for safely handling chemical compounds.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect and Place in Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Emergency procedure for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.